AR-C102222
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H16F2N6O |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H16F2N6O/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11/h1-4,10,25H,5-8H2,(H2,23,26) |
InChI Key |
GIZYIOOBBUHOBS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AR-C102222: A Comprehensive Technical Guide to a Selective iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective spirocyclic fluoropiperidine quinazoline (B50416) inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] The overproduction of nitric oxide (NO) by iNOS is a key pathological driver in a spectrum of inflammatory diseases and pain states.[1] Unlike the constitutive endothelial (eNOS) and neuronal (nNOS) isoforms that produce low levels of NO for physiological signaling, iNOS is expressed in response to pro-inflammatory stimuli, generating large, sustained amounts of NO that contribute to tissue damage and nociception.[1] The selective inhibition of iNOS by this compound presents a promising therapeutic strategy to mitigate inflammation and pain while minimizing interference with the homeostatic functions of eNOS and nNOS.[1] This technical guide provides an in-depth overview of the core pharmacology, experimental data, and methodologies related to this compound.
Core Mechanism of Action
The primary pharmacodynamic effect of this compound is the selective, competitive inhibition of the iNOS enzyme at the L-arginine binding site.[1] iNOS catalyzes the five-electron oxidation of L-arginine to L-citrulline, which produces nitric oxide (NO).[1] By blocking the binding of L-arginine, this compound effectively halts the synthesis of NO.[1] This targeted action ameliorates the downstream pathological effects of excessive NO, which include vasodilation, inflammation, and the sensitization of nociceptive pathways.[1]
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key inhibitory and selectivity data for this compound in comparison to other notable iNOS inhibitors.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Enzyme/Cell System | Notes |
| IC50 | 35 nM[4] | Human iNOS | Demonstrates potent inhibition of the target enzyme.[4] |
| IC50 | 170 nM[5] | DLD-1 cells | Potency demonstrated in a cellular context.[5] |
| Ki | Not Reported | - | The inhibition constant (Ki) has not been publicly disclosed.[4] |
| EC50 | Not Reported | - | The half-maximal effective concentration (EC50) in cellular or in vivo models has not been publicly disclosed.[4] |
Table 2: In Vitro Selectivity of this compound
| Parameter | iNOS | eNOS | nNOS |
| IC50 | Potent Inhibition (nM range)[4] | High Concentration Required[4] | High Concentration Required |
| Selectivity Ratio (vs. eNOS) | - | >1,000-fold[4] | - |
| Selectivity Ratio (vs. nNOS) | - | - | Significant |
Table 3: Comparative iNOS Inhibitor Selectivity
| Inhibitor | Target Isoform | IC50 / Ki | Selectivity | Source |
| This compound | iNOS | 170 nM (in DLD-1 cells) | ~3000-fold vs. eNOS | [5] |
| nNOS | Data not available | Decreased iNOS/nNOS selectivity noted | [5] | |
| eNOS | Data not available | [5] | ||
| L-NIL | iNOS (mouse) | 3.3 µM | 28-fold vs. rat brain cNOS | [5] |
| nNOS (rat brain cNOS) | 92 µM | [5] | ||
| eNOS | Data not available | [5] |
Note: The presented data is compiled from different sources and experimental setups. Direct comparison of absolute IC50 values should be approached with caution. The selectivity ratio is a more robust measure for comparison across different studies.[5]
Signaling Pathways
This compound intervenes in critical inflammatory signaling pathways where iNOS induction is a key downstream event.
iNOS Signaling in Inflammatory Pain
In inflammatory conditions, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) activate transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6] Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the active iNOS enzyme.[1] The resultant high levels of NO contribute to inflammation and pain through various mechanisms.[4]
iNOS Signaling in Inflammatory Pain
iNOS Signaling in Neuropathic Pain
Following peripheral nerve injury, a cascade of events leads to the upregulation of iNOS in various cell types within the dorsal root ganglion (DRG) and the spinal cord dorsal horn, including glial cells (microglia and astrocytes) and neurons. The subsequent increase in NO production contributes to central sensitization, a key mechanism underlying neuropathic pain.[4]
iNOS Signaling in Neuropathic Pain
Experimental Protocols
The following are detailed methodologies for key in vitro and in vivo experiments used to characterize the activity of this compound.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable breakdown product, nitrite (B80452).
Materials:
-
Purified iNOS enzyme
-
L-arginine (substrate)
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactors)
-
This compound (test inhibitor)
-
Griess Reagent (e.g., from Promega, Cat. No. G2930 or Abcam, Cat. No. ab65328)[7][8]
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-arginine, and all necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Initiate the enzymatic reaction by adding the purified iNOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Nitrite Measurement:
-
Color Development: Allow the color to develop for 10-15 minutes at room temperature. A purple/magenta color will form in the presence of nitrite.[10]
-
Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.[10]
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.[10]
-
In Vitro iNOS Inhibition Workflow
In Vivo Models
This compound has demonstrated significant efficacy in various rodent models of inflammatory and neuropathic pain.[4][11]
1. Arachidonic Acid-Induced Ear Edema in Mice
This model evaluates the anti-inflammatory properties of a compound.[6]
-
Animals: Male BALB/c or ICR mice.[6]
-
Procedure:
-
Administer this compound (e.g., 100 mg/kg, p.o.) or vehicle.[6]
-
After a set pre-treatment time (e.g., 60 minutes), topically apply a solution of arachidonic acid (e.g., 2 mg in 20 µL acetone) to the inner and outer surfaces of the right ear.[6][12] The left ear receives the vehicle (acetone) only.[12]
-
After a specified time (e.g., 1 hour), euthanize the mice.[13][14]
-
Collect a standard-sized biopsy (e.g., 6 mm punch) from both ears and weigh them.[12]
-
-
Data Analysis: Edema is quantified as the difference in weight between the arachidonic acid-treated and vehicle-treated ear punches. The percentage inhibition of edema by this compound is calculated relative to the vehicle control group.
2. Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia in Rats
This is a model of persistent inflammatory pain.[15]
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Induce inflammation by injecting FCA (e.g., 0.1 mL of a 0.1% solution) into the plantar surface of one hind paw.[16]
-
Allow several days for inflammation and hyperalgesia to develop.
-
Measure the baseline mechanical withdrawal threshold of the inflamed paw using von Frey filaments.
-
Administer this compound (e.g., 100 mg/kg, p.o.) or vehicle.[11]
-
Re-measure the mechanical withdrawal threshold at various time points after drug administration.
-
-
Data Analysis: An increase in the paw withdrawal threshold (the amount of force required to elicit a withdrawal response) indicates an anti-hyperalgesic effect.
3. L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This model is used to study neuropathic pain resulting from peripheral nerve injury.[17][18]
-
Animals: Male Sprague-Dawley rats.[19]
-
Procedure:
-
Tightly ligate the L5 (and sometimes L6) spinal nerve(s) with a silk suture.[17][18][20]
-
Allow the animals to recover for a minimum of 3 days.[17]
-
Measure the baseline tactile allodynia (pain response to a non-painful stimulus) of the ipsilateral hind paw using von Frey filaments.
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle.[6][11]
-
Re-measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.[4]
Conclusion
The preclinical data for this compound strongly support its profile as a potent and highly selective iNOS inhibitor with significant anti-inflammatory and analgesic effects in various relevant animal models.[4] Its high selectivity for iNOS over eNOS suggests a favorable safety profile, particularly concerning cardiovascular side effects.[4] The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further investigation into the therapeutic potential of this compound and other selective iNOS inhibitors for the treatment of a range of inflammatory and pain disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties to facilitate its potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Griess Reagent System Protocol [worldwide.promega.com]
- 8. abcam.com [abcam.com]
- 9. fn-test.com [fn-test.com]
- 10. benchchem.com [benchchem.com]
- 11. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.6. Determination of In Vivo Anti-Inflammatory Potential [bio-protocol.org]
- 13. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Luteoloside Exerts Analgesic Effect in a Complete Freund’s Adjuvant-Induced Inflammatory Model via Inhibiting Interleukin-1β Expression and Macrophage/Microglia Activation [frontiersin.org]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. criver.com [criver.com]
- 19. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 20. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
The Role of AR-C102222 in Nitric Oxide Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C102222 is a potent and highly selective spirocyclic fluoropiperidine quinazoline (B50416) inhibitor of inducible nitric oxide synthase (iNOS).[1] The overproduction of nitric oxide (NO) by iNOS is a key pathophysiological mechanism in a variety of inflammatory diseases and pain states. Unlike the constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms that produce low levels of NO for physiological signaling, iNOS is induced by pro-inflammatory cytokines and pathogens, leading to the generation of large, sustained amounts of NO that can contribute to tissue damage and nociception.[1][2] The selective inhibition of iNOS by this compound presents a promising therapeutic strategy for mitigating inflammation and pain while minimizing interference with the homeostatic functions of eNOS and nNOS.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, its mechanism of action within the nitric oxide signaling pathways, detailed experimental protocols for its characterization, and a summary of its preclinical profile.
Core Mechanism of Action
The principal pharmacodynamic effect of this compound is the competitive inhibition of the iNOS enzyme at the L-arginine binding site.[1] By blocking the binding of the substrate L-arginine, this compound effectively prevents the synthesis of nitric oxide and its co-product, L-citrulline. This targeted action curtails the downstream effects of excessive NO, which include vasodilation, inflammation, and the sensitization of nociceptive pathways.[1]
Upstream Regulation of iNOS
The expression of iNOS is primarily regulated at the transcriptional level. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and microbial products like lipopolysaccharide (LPS), activate intracellular signaling cascades that converge on the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1] Activated NF-κB translocates to the nucleus and binds to the promoter region of the NOS2 gene, initiating the transcription and subsequent translation of the iNOS enzyme.
Downstream Effects of iNOS Inhibition
By inhibiting iNOS, this compound prevents the pathological elevation of NO levels. The primary downstream signaling pathway of NO involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, inducing a conformational change that stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinases (PKG), which phosphorylate various downstream targets to elicit a physiological response. In the context of inflammation and pain, excessive NO production by iNOS leads to sustained activation of this pathway, contributing to processes like vasodilation, edema, and neuronal sensitization. This compound, by blocking NO production, effectively dampens the activation of the sGC-cGMP-PKG signaling cascade in pathological conditions.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been determined through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values for this compound against the three human nitric oxide synthase isoforms.
| Target Isoform | IC50 (nM) | Selectivity vs. nNOS | Selectivity vs. eNOS | Reference |
| iNOS | 170 | ~5-fold | >3000-fold | [2] |
| nNOS | 840 | - | >600-fold | [2] |
| eNOS | >510,000 | - | - | [2] |
Note: IC50 values represent the half-maximal inhibitory concentration and can vary depending on the specific assay conditions.
Signaling and Experimental Workflow Diagrams
iNOS Signaling Pathway and Inhibition by this compound
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing iNOS Inhibition in Cell Culture
Caption: Experimental workflow for iNOS inhibition assay in cell culture.
Experimental Protocols
In Vitro NOS Enzyme Inhibition Assay (L-Arginine to L-Citrulline Conversion)
This assay directly measures the enzymatic activity of NOS isoforms by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
-
Materials:
-
Recombinant human iNOS, nNOS, or eNOS
-
[³H]-L-arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂ (for nNOS and eNOS)
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation vials and fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, [³H]-L-arginine, NADPH, and BH4. For nNOS and eNOS assays, also include calmodulin and CaCl₂.
-
Add varying concentrations of this compound or vehicle control to reaction tubes.
-
Initiate the reaction by adding the respective recombinant NOS enzyme to each tube.
-
Incubate the tubes at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate [³H]-L-citrulline from unreacted [³H]-L-arginine.
-
Elute the [³H]-L-citrulline with water and collect the eluate in scintillation vials.
-
Add scintillation fluid and quantify the amount of [³H]-L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Cellular Nitric Oxide Production Assay (Griess Assay)
This assay indirectly measures NO production in cell culture by quantifying the accumulation of nitrite (B80452) (a stable oxidation product of NO) in the culture medium.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the this compound dilutions to the cells.
-
Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells. Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells).[3]
-
Incubate the plate for 24 hours at 37°C.[3]
-
After incubation, collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of nitrite production by this compound and calculate the IC50 value.
-
In Vivo Model of Inflammatory Pain (Freund's Complete Adjuvant-Induced Hyperalgesia)
This model is used to assess the antinociceptive effects of a compound in a model of chronic inflammation.
-
Materials:
-
Sprague-Dawley rats
-
Freund's Complete Adjuvant (FCA)
-
This compound
-
Vehicle for this compound
-
Von Frey filaments or a pressure application meter
-
-
Procedure:
-
Induce inflammation by injecting FCA into the plantar surface of the right hind paw of each rat.[4]
-
Allow several days for inflammation and mechanical hyperalgesia to develop.
-
Measure the baseline paw withdrawal threshold (PWT) in response to mechanical stimulation.
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the rats.[4]
-
Measure the PWT at various time points after drug administration.
-
An increase in the PWT in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
-
Pharmacokinetics and Clinical Status
Pharmacokinetics (ADME)
Publicly available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is limited. For a drug development professional, these parameters are critical for assessing the compound's potential as a therapeutic agent. Further studies are required to fully characterize its pharmacokinetic properties.
Clinical Trial Status
To date, there is no publicly available information indicating that this compound has entered clinical trials. The development of selective iNOS inhibitors has faced challenges, and many compounds have not progressed to clinical evaluation.[5]
Conclusion
This compound is a valuable research tool for elucidating the role of iNOS in various physiological and pathological processes. Its high potency and selectivity for iNOS over eNOS and nNOS make it a superior compound for investigating the specific contributions of iNOS-derived nitric oxide in inflammatory and nociceptive signaling pathways.[2] The preclinical data strongly support its anti-inflammatory and antinociceptive effects in rodent models.[4][6] While further studies are needed to fully understand its pharmacokinetic profile and clinical potential, this compound remains a cornerstone for preclinical research into the therapeutic targeting of inducible nitric oxide synthase.
References
- 1. benchchem.com [benchchem.com]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the iNOS Inhibitor AR-C102222
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory diseases and pain states.[1][2] As a member of the spirocyclic fluoropiperidine quinazoline (B50416) class of compounds, this compound has demonstrated significant therapeutic potential in preclinical studies by mitigating the overproduction of nitric oxide (NO) associated with pathological conditions.[3][4][5] This technical guide provides an in-depth overview of the discovery, chemical structure, mechanism of action, and experimental evaluation of this compound.
Discovery and Chemical Structure
This compound was identified through research efforts focused on developing selective inhibitors for iNOS to address the detrimental effects of excessive NO production in inflammatory and neuropathic pain models.[2]
Chemical Structure:
The chemical structure of this compound is 1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro(piperidine-4,2'(1'H)-quinazoline)-4'-amine.[6]
Molecular Formula: C19H16F2N6O[6]
Molecular Weight: 382.4 g/mol [6]
CAS Number: 253771-21-0[6]
Mechanism of Action
This compound functions as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme.[5] The inducible isoform of nitric oxide synthase (iNOS or NOS2) is typically expressed in response to pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and bacterial lipopolysaccharide (LPS).[7][8] Upon induction, iNOS produces large and sustained amounts of nitric oxide (NO), which can contribute to tissue damage, inflammation, and the sensitization of pain pathways.[2][8] By blocking the binding of the substrate L-arginine, this compound effectively inhibits the synthesis of NO by iNOS, thereby reducing its downstream pathological effects.[5]
The high selectivity of this compound for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), is a critical feature.[9] This selectivity minimizes the risk of interfering with the vital physiological roles of NO produced by eNOS and nNOS, such as vasodilation and neurotransmission.[10]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its high potency and selectivity for the human iNOS enzyme.
| Target Enzyme | IC50 (human) | Selectivity vs. nNOS (IC50 ratio) | Selectivity vs. eNOS (IC50 ratio) | Reference |
| iNOS | 170 nM | - | - | [1] |
| nNOS | 840 nM | 4.9-fold | - | [1] |
| eNOS | >510,000 nM | - | >3000-fold | [1] |
Experimental Protocols
In Vitro Assays
iNOS Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of the iNOS enzyme.
-
Principle: The conversion of L-arginine to L-citrulline and NO by the iNOS enzyme is quantified. Inhibition is measured by the reduction in product formation in the presence of the test compound.
-
Materials:
-
Purified iNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for constitutive NOS isoforms, not required for iNOS)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compound (this compound)
-
Detection reagent (e.g., Griess reagent for nitrite (B80452), a stable oxidation product of NO)
-
-
Procedure:
-
Prepare a reaction mixture containing the iNOS enzyme, L-arginine, NADPH, and BH4 in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a specified period.
-
Stop the reaction.
-
Quantify the amount of nitrite produced using the Griess reagent. The absorbance is measured spectrophotometrically at approximately 540 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[11]
-
Imidazole (B134444) Displacement Assay
This competitive binding assay is used to determine the binding affinity of a test compound to the heme site of NOS.
-
Principle: The assay measures the displacement of a known heme-binding ligand, imidazole, by a test compound.[12][13]
-
Materials:
-
Purified NOS enzyme
-
Imidazole
-
Test compound (this compound)
-
Spectrophotometer
-
-
Procedure:
-
The spectrum of the NOS enzyme is recorded.
-
Imidazole is added, which binds to the heme iron and causes a characteristic spectral shift.
-
Varying concentrations of this compound are added to the enzyme-imidazole complex.
-
The displacement of imidazole by this compound will cause a reversal of the spectral shift, which is monitored spectrophotometrically.
-
The data is analyzed to determine the binding affinity (Ki) of the test compound.[13]
-
In Vivo Assays
Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This model is used to evaluate the analgesic properties of a compound against visceral pain.
-
Animals: Male ICR mice (or similar strain)
-
Materials:
-
Acetic acid solution (e.g., 0.6% in saline)
-
Test compound (this compound)
-
Vehicle control
-
-
Procedure:
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), inject the acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 20-30 minutes).
-
A reduction in the number of writhes in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Von Frey Test (Tactile Allodynia Model)
This model assesses mechanical allodynia, a key feature of neuropathic pain.
-
Animals: Rats or mice with induced neuropathy (e.g., via nerve ligation)
-
Materials:
-
Von Frey filaments (a series of calibrated monofilaments that exert a specific force)
-
Testing apparatus with a mesh floor
-
-
Procedure:
-
Acclimate the animals to the testing chambers.
-
Administer this compound or vehicle.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The withdrawal threshold is determined as the force at which the animal consistently withdraws its paw.
-
An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates a reduction in mechanical allodynia.
-
Signaling Pathways and Experimental Workflows
iNOS Signaling Pathway in Inflammation
Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β, activate intracellular signaling cascades that lead to the expression of iNOS.[7][8] Key transcription factors, such as NF-κB, are activated and translocate to the nucleus, where they bind to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.[7][14] this compound acts downstream by directly inhibiting the enzymatic activity of the newly synthesized iNOS.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Analgesic Testing
A typical workflow for evaluating the analgesic efficacy of this compound in a preclinical pain model involves several key steps, from animal model induction to data analysis.
Caption: Experimental workflow for in vivo analgesic testing of this compound.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its potent and selective inhibition of iNOS. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of pain and inflammation highlight its potential for further development. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro(piperidine-4,2'(1'H)-quinazoline)-4'-amine | C19H16F2N6O | CID 9886249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arigobio.com [arigobio.com]
- 12. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
AR-C102222: A Technical Profile on its Selectivity for eNOS and nNOS
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of AR-C102222, a spirocyclic fluoropiperidine quinazoline (B50416) compound recognized as a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1] The overproduction of nitric oxide (NO) by iNOS is a key pathological driver in numerous inflammatory diseases.[1][2] Unlike the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are crucial for physiological signaling, iNOS is expressed in response to pro-inflammatory stimuli, leading to sustained, high-level NO production.[1] The selective inhibition of iNOS by this compound presents a targeted therapeutic strategy, aiming to mitigate inflammation without disrupting the homeostatic functions of eNOS and nNOS.[2]
Quantitative Selectivity Profile
This compound's primary mechanism of action is the competitive inhibition of iNOS at the L-arginine binding site, effectively blocking NO synthesis.[1] Its efficacy and selectivity against the three human NOS isoforms have been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
Table 1: Inhibitory Potency and Selectivity of this compound Against Human NOS Isoforms
| Target Isoform | IC50 Value | Selectivity Ratio (vs. iNOS) |
|---|---|---|
| iNOS | 10 nM - 1.2 µM¹ | - |
| nNOS | >30 µM | High (Varies with iNOS IC50) |
| eNOS | >30 µM | ~3000-fold[3][4] |
¹The reported IC50 range for iNOS is attributed to variations in assay conditions across different studies.[3]
The data clearly demonstrates the high selectivity of this compound for iNOS, particularly over eNOS, which is a critical feature for avoiding potential cardiovascular side effects associated with eNOS inhibition.[2][5] While a precise selectivity ratio against nNOS is not consistently reported, the compound maintains a significant preference for iNOS.[6]
Signaling Pathway and Mechanism of Inhibition
The expression of iNOS is a downstream consequence of inflammatory signaling cascades. Pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) activate transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[7][8] NF-κB then translocates to the nucleus and binds to the promoter region of the NOS2 gene, initiating the transcription of iNOS.[8] this compound does not interfere with this induction process but acts directly on the expressed iNOS enzyme, competing with the substrate L-arginine to inhibit NO production.[1]
Experimental Protocols
The determination of NOS inhibition is primarily conducted through in vitro enzyme assays. The Griess assay and the L-arginine to L-citrulline conversion assay are standard methods.[5] Below is a representative protocol for determining the IC50 of an inhibitor using the Griess assay, which measures nitrite (B80452), a stable breakdown product of NO.
Protocol: In Vitro NOS Inhibition Assay via Griess Reaction
-
Reaction Mixture Preparation :
-
Inhibitor and Enzyme Addition :
-
Incubation :
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.[5]
-
-
Nitrite Measurement (Griess Reaction) :
-
To terminate the reaction and begin detection, add Solution A of the Griess reagent (e.g., sulfanilamide) to each well and incubate for 5-10 minutes, protected from light.[3]
-
Add Solution B of the Griess reagent (e.g., N-(1-naphthyl)ethylenediamine) and incubate for another 5-10 minutes to allow for color development.[3] A magenta color indicates the presence of nitrite.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each well at approximately 540 nm using a microplate reader.[5]
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite in the experimental wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cytokine Signalling Network for the Regulation of Inducible Nitric Oxide Synthase Expression in Rheumatoid Arthritis | PLOS One [journals.plos.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. benchchem.com [benchchem.com]
The Preclinical Profile of AR-C102222: A Selective iNOS Inhibitor for Pain and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective spirocyclic fluoropiperidine quinazoline (B50416) inhibitor of inducible nitric oxide synthase (iNOS). The overproduction of nitric oxide (NO) by iNOS is a key pathological mechanism in a variety of inflammatory diseases and pain states. Unlike the constitutive nitric oxide synthase isoforms, endothelial (eNOS) and neuronal (nNOS), which are responsible for physiological NO signaling, iNOS is expressed in response to pro-inflammatory stimuli, leading to sustained high levels of NO that contribute to tissue damage and nociception.[1] The selective inhibition of iNOS by this compound presents a promising therapeutic strategy for mitigating inflammation and pain while minimizing the disruption of homeostatic NO functions. This guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used to evaluate its efficacy.
Core Mechanism of Action
The primary pharmacological effect of this compound is the competitive inhibition of the iNOS enzyme at the L-arginine binding site.[1] This action blocks the synthesis of nitric oxide, thereby reducing the downstream effects of excessive NO, which include vasodilation, inflammation, and the sensitization of nociceptive pathways.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies involving this compound.
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
| Target Enzyme | IC50 Value | Selectivity vs. eNOS |
| Human iNOS | 35 nM[2] | >1,000-fold[2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Pain and Inflammation
| Model | Species | Dose | Route of Administration | Effect |
| Arachidonic Acid-Induced Ear Inflammation | Mouse | 100 mg/kg | p.o. | Significantly reduced inflammation[3] |
| Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia | Mouse | 100 mg/kg | p.o. | Attenuated mechanical hyperalgesia[3] |
| Acetic Acid-Induced Writhing | Mouse | 100 mg/kg | p.o. | Attenuated writhing response[3] |
| L5 Spinal Nerve Ligation (SNL)-Induced Tactile Allodynia | Rat | 30 mg/kg | i.p. | Significantly reduced tactile allodynia[3] |
| Hindpaw Incision (INC)-Induced Tactile Allodynia | Rat | 30 mg/kg | i.p. | Significantly reduced tactile allodynia[3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: iNOS Signaling Pathway in Inflammatory Pain.
Caption: iNOS Signaling Pathway in Neuropathic Pain.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain
This model is used to assess inflammatory pain, characterized by hyperalgesia (an increased response to a painful stimulus).
-
Animals: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Induction of Inflammation: A volume of 0.1 mL of Freund's Complete Adjuvant (FCA) is injected into the plantar surface of the right hind paw of the animal. This induces a localized and persistent inflammatory response.
-
Assessment of Mechanical Hyperalgesia:
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Mechanical withdrawal thresholds are assessed using von Frey filaments of logarithmically increasing stiffness.
-
The filaments are applied to the plantar surface of the inflamed paw. A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at the desired dose and time point before the assessment of hyperalgesia.
-
Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to the vehicle-treated group. A significant increase in the paw withdrawal threshold indicates an anti-hyperalgesic effect.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to screen for analgesic activity.
-
Animals: Male ICR or BALB/c mice are typically used.
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg. This induces a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.[4]
-
Drug Administration: this compound or vehicle is administered, typically 30-60 minutes prior to the acetic acid injection.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a predetermined period, usually 15-30 minutes.
-
Data Analysis: The total number of writhes in the drug-treated group is compared to the vehicle-treated group. A significant reduction in the number of writhes indicates an analgesic effect.
L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is used to induce neuropathic pain, characterized by allodynia (pain in response to a normally non-painful stimulus).[5]
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized, and a surgical incision is made to expose the L4 and L5 spinal nerves.
-
The L5 spinal nerve is carefully isolated and tightly ligated with silk suture.[6]
-
The incision is then closed in layers.
-
-
Assessment of Tactile Allodynia:
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.
-
Tactile allodynia is assessed using von Frey filaments.
-
The filaments are applied to the plantar surface of the ipsilateral (operated) hind paw. A positive response is a brisk withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Drug Administration: this compound or vehicle is administered at various time points post-surgery to assess its effect on established neuropathic pain.
-
Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Hindpaw Incision (INC) Model of Post-Operative Pain
This model mimics post-operative pain and is characterized by hyperalgesia and allodynia at the site of the incision.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Under anesthesia, a 1 cm longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of the hind paw.[7]
-
The skin is then closed with sutures.
-
-
Assessment of Tactile Allodynia: The assessment is performed as described in the L5 Spinal Nerve Ligation model, with von Frey filaments applied near the incision site.
-
Drug Administration: this compound or vehicle is administered prior to or after the surgical procedure.
-
Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Experimental Workflow Visualization
Caption: General Workflow for In Vivo Pain Model Studies.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and selective iNOS inhibitor with significant anti-inflammatory and analgesic properties. Its efficacy has been demonstrated across multiple rodent models of inflammatory, visceral, neuropathic, and post-operative pain. The high selectivity for iNOS over the constitutive NOS isoforms suggests a favorable therapeutic window, potentially minimizing side effects associated with the disruption of physiological nitric oxide signaling. Further investigation is warranted to translate these promising preclinical findings into clinical applications for the treatment of various pain and inflammatory conditions.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Ligation of mouse L4 and L5 spinal nerves produces robust allodynia without major motor function deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Surgical Invasions for Spinal Nerve Ligation with or without Paraspinal Muscle Removal in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hindpaw incision in the rat produces long-lasting colon hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Immunomodulatory Effects of AR-C102222 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the inflammatory cascade. By mitigating the production of nitric oxide (NO), this compound demonstrates significant anti-inflammatory and antinociceptive properties in various preclinical models. This technical guide provides a comprehensive overview of the effects of this compound on cytokine production, delving into the underlying signaling pathways, and presenting detailed experimental protocols for the evaluation of its immunomodulatory activity. While direct quantitative data on the modulation of specific cytokines by this compound is limited in publicly available literature, this guide synthesizes the current understanding of its mechanism to infer its likely impact on key inflammatory mediators.
Introduction: The Role of iNOS in Inflammation and Cytokine Signaling
Inflammatory responses are orchestrated by a complex network of signaling molecules, with cytokines playing a central role. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are key drivers of the inflammatory process. The expression of inducible nitric oxide synthase (iNOS) is a critical downstream event triggered by these pro-inflammatory cytokines, particularly in immune cells like macrophages and microglia. Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a highly reactive free radical that contributes to vasodilation, cytotoxicity, and the potentiation of inflammation.
This compound, a spirocyclic fluoropiperidine quinazoline, acts as a selective inhibitor of iNOS. Its primary mechanism of action is the competitive inhibition of the L-arginine binding site on the iNOS enzyme, thereby blocking the synthesis of NO. This targeted inhibition is crucial for mitigating the pathological consequences of excessive NO production during inflammatory and neuropathic conditions.
Inferred Effects of this compound on Cytokine Production
While direct experimental evidence detailing the specific impact of this compound on the production of various cytokines is not extensively documented in the available scientific literature, its mechanism of action allows for well-supported inferences. The interplay between NO and cytokines is a well-established feedback loop. Pro-inflammatory cytokines induce iNOS, and the resulting NO can, in turn, modulate the production of these and other cytokines. By inhibiting iNOS, this compound is expected to indirectly influence the cytokine milieu.
Table 1: Postulated Effects of this compound on Cytokine Production
| Cytokine | Cell Type (Postulated) | Stimulus (Postulated) | Expected Effect of this compound | Rationale |
| TNF-α | Macrophages, Microglia | Lipopolysaccharide (LPS) | Reduction | NO can potentiate TNF-α production. Inhibition of NO synthesis by this compound may lead to a decrease in TNF-α release from activated immune cells. |
| IL-6 | Macrophages, Microglia, Astrocytes | LPS, IL-1β | Reduction | The inflammatory microenvironment fostered by NO production contributes to the sustained release of IL-6. By dampening this environment, this compound is likely to reduce IL-6 levels. |
| IL-1β | Macrophages, Microglia | LPS | Reduction | NO is implicated in the activation of the NLRP3 inflammasome, which is crucial for the processing and secretion of mature IL-1β. This compound, by blocking NO, may inhibit this process. |
| IL-10 | Macrophages, T-cells | LPS | Potential Increase | NO has been shown to suppress the production of the anti-inflammatory cytokine IL-10. Inhibition of iNOS by this compound could potentially lead to an upregulation of IL-10, contributing to the resolution of inflammation. |
Note: The effects outlined in this table are inferred based on the known interplay between nitric oxide and cytokine signaling pathways. Direct experimental validation with this compound is required for confirmation.
Signaling Pathways Modulated by this compound
The primary signaling pathway directly targeted by this compound is the production of nitric oxide by iNOS. However, the downstream consequences of this inhibition reverberate through several interconnected inflammatory pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling and is a potent inducer of iNOS and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. While this compound acts downstream of NF-κB activation (by inhibiting the enzyme whose expression is induced by NF-κB), the reduction in NO levels can create a negative feedback loop, potentially dampening further NF-κB activation.
Methodological & Application
Application Notes and Protocols: AR-C102222 for In Vivo Rodent Models
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme central to the pathophysiology of various inflammatory and pain conditions.[1][2] Unlike the constitutive nitric oxide synthase isoforms (eNOS and nNOS) that are involved in physiological signaling, iNOS is expressed in response to pro-inflammatory stimuli, leading to a large and sustained production of nitric oxide (NO).[2] This overproduction of NO contributes significantly to tissue damage and the sensitization of pain pathways.[1][2] Due to its high selectivity for iNOS over other isoforms, this compound is a valuable research tool for investigating the role of iNOS in disease and represents a promising therapeutic strategy for mitigating inflammation and pain with a potentially favorable safety profile.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of this compound in rodent models, summarizing key quantitative data and detailing established experimental protocols.
Mechanism of Action
The primary mechanism of action for this compound is the competitive inhibition of the iNOS enzyme at its L-arginine binding site.[2] In inflammatory states, stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogens trigger signaling cascades that activate transcription factors like NF-κB.[2] This leads to the transcription and translation of the iNOS enzyme. iNOS then catalyzes the oxidation of L-arginine to L-citrulline, producing NO in the process.[4] By blocking this step, this compound effectively reduces the pathological overproduction of NO and its downstream consequences, which include vasodilation, inflammation, and the sensitization of nociceptive pathways.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity & Selectivity of this compound
| Parameter | Value | Enzyme System | Notes |
|---|---|---|---|
| IC₅₀ | 35 nM[1] | Human iNOS | Demonstrates potent inhibition of the target enzyme. |
| Selectivity | >1,000-fold vs. eNOS[1] | Human enzymes | High selectivity minimizes potential for cardiovascular side effects related to eNOS inhibition.[1] |
| Selectivity | >3,000-fold vs. eNOS[3] | Human enzymes | Confirms high selectivity for the inducible isoform. |
Table 2: Summary of In Vivo Efficacy in Rodent Models
| Preclinical Model | Species | Route of Admin. | Effective Dose | Endpoint | Result |
|---|---|---|---|---|---|
| Arachidonic Acid-Induced Ear Inflammation[1][5] | Mouse | Oral (p.o.) | 100 mg/kg | Ear Edema | Significant reduction in inflammation.[5] |
| Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia[1][5] | Rat/Mouse | Oral (p.o.) | 100 mg/kg | Mechanical Hyperalgesia | Attenuation of hyperalgesia.[5] |
| Acetic Acid-Induced Writhing[5] | Mouse | Oral (p.o.) | 100 mg/kg | Writhing (Visceral Pain) | Attenuation of writhing behavior.[5] |
| L5 Spinal Nerve Ligation (SNL)[5] | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Tactile Allodynia | Significant reduction in allodynia.[5] |
| Hindpaw Incision (INC)[5] | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Tactile Allodynia | Significant reduction in post-operative pain.[5] |
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, plasma half-life, and bioavailability in rodent models, are not extensively documented in publicly available literature. Researchers should consider conducting pharmacokinetic studies to determine these parameters for their specific animal model and experimental conditions.
Experimental Protocols
A generalized workflow for in vivo studies using this compound is presented below. This should be adapted based on the specific requirements of the chosen animal model.
Drug Preparation and Administration
-
Formulation: The optimal vehicle for this compound depends on the administration route. For oral (p.o.) administration, it can be prepared as a suspension in a standard vehicle like 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal (i.p.) injection, a solution may be prepared, potentially using a solubilizing agent like DMSO, followed by dilution in saline or phosphate-buffered saline (PBS).
-
Important Considerations:
-
Always conduct vehicle-controlled studies to ensure that the observed effects are due to this compound and not the vehicle.
-
The final concentration of any solubilizing agent (e.g., DMSO) should be kept to a minimum and tested for any behavioral or physiological effects in pilot studies.
-
Prepare fresh formulations daily unless stability data indicates otherwise.
-
Detailed Protocol 1: Neuropathic Pain - L5 Spinal Nerve Ligation (SNL) Model (Rat)
This model is widely used to study neuropathic pain, and this compound has been shown to be effective in reducing the resulting tactile allodynia.[5]
Animals: Male Sprague-Dawley rats (100-250 g).[1]
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).[1] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave and sterilize the dorsal lumbar region.
-
Incision: Make a dorsal midline incision to expose the L4 to L6 vertebrae.[1]
-
Exposure of Nerve: Carefully remove the L6 transverse process to visualize the L4 and L5 spinal nerves.[1]
-
Ligation: Isolate the L5 spinal nerve and tightly ligate it with a silk suture (e.g., 5-0 or 6-0).[1]
-
Closure: Close the muscle layer and skin with appropriate sutures or staples.[1]
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines (ensuring they do not interfere with the study endpoints) and monitor the animal's recovery.
-
Drug Administration: Administer this compound (30 mg/kg, i.p.) or vehicle at the desired time point relative to the surgery (e.g., post-surgically once allodynia has developed).[5]
-
Behavioral Assessment: Measure tactile allodynia at baseline and various time points post-dosing using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
Detailed Protocol 2: Inflammatory Pain - Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia (Rat)
This model mimics chronic inflammatory pain.
Animals: Male Sprague-Dawley or Wistar rats.[1]
Procedure:
-
Induction: Induce inflammation by injecting a small volume (e.g., 50-100 µL) of FCA into the plantar surface of one hind paw.
-
Development of Hyperalgesia: Mechanical hyperalgesia will develop over several days and can be maintained for weeks.[1]
-
Drug Administration: Administer this compound (100 mg/kg, p.o.) or vehicle once hyperalgesia is established.[5]
-
Assessment of Mechanical Hyperalgesia: Measure the paw withdrawal threshold to a mechanical stimulus using von Frey filaments or a pressure application meter at baseline and various time points post-dosing.[1] A decrease in the withdrawal threshold in the inflamed paw compared to baseline or the contralateral paw indicates hyperalgesia.
Detailed Protocol 3: Acute Inflammation - Arachidonic Acid-Induced Ear Edema (Mouse)
This model is used to evaluate the acute anti-inflammatory effects of a compound.
Animals: Male BALB/c mice.[1]
Procedure:
-
Drug Administration: Administer this compound (100 mg/kg, p.o.) or vehicle.[5]
-
Induction of Inflammation: After a set pre-treatment time (e.g., 30-60 minutes), apply a solution of arachidonic acid to the inner and outer surfaces of one ear. Apply the vehicle to the contralateral ear as a control.
-
Edema Measurement: At a specified time point (e.g., 1 hour) after arachidonic acid application, euthanize the mice.[1]
-
Analysis: Collect a standard-sized biopsy from each ear and weigh them to determine the extent of edema.[1] The difference in weight between the treated and untreated ears is calculated. The percent inhibition of edema by this compound is calculated relative to the vehicle-treated group.
Validation of Target Specificity
To confirm that the in vivo effects of this compound are specifically due to the inhibition of iNOS, experiments can be performed comparing its activity in wild-type animals versus iNOS knockout (KO) mice.[6] If the compound is specific, it should produce a biological effect in wild-type animals but have a significantly diminished or no effect in iNOS KO mice under the same inflammatory challenge.[6]
Table 3: Expected Outcomes in iNOS Knockout Validation Study
| Group | Expected NO Production | Expected Inflammatory Response | Interpretation |
|---|---|---|---|
| WT + Vehicle + LPS | High | High | LPS induces a robust inflammatory response with high NO production.[6] |
| WT + this compound + LPS | Low | Low | This compound effectively inhibits iNOS, reducing NO and inflammation.[6] |
| iNOS-/- + Vehicle + LPS | Low | Moderately High | The absence of iNOS prevents a significant increase in NO, though some inflammatory response may persist through iNOS-independent pathways.[6] |
| iNOS-/- + this compound + LPS | Low | Moderately High | this compound has no further effect, as its target is absent.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of AR-C102222 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the overproduction of nitric oxide (NO) during inflammation and in various pain states.[1][2][3] As a spirocyclic fluoropiperidine quinazoline (B50416) compound, this compound serves as a critical tool in preclinical research to investigate the roles of iNOS in pathophysiology.[2][4][5] Accurate and reproducible experimental results depend on the correct preparation and storage of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro studies.[6][7] This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions.
Physicochemical and Potency Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Class | Spirocyclic fluoropiperidine quinazoline | [4] |
| Molecular Formula | C₁₉H₁₇ClF₂N₆O (Hydrochloride) | [8] |
| Molecular Weight | 418.83 g/mol (Hydrochloride) | [8] |
| IC₅₀ (Human iNOS) | 37 nM - 170 nM | [4][8] |
| IC₅₀ (Human eNOS) | >500 µM | [4] |
| IC₅₀ (Human nNOS) | 1.2 µM | [4] |
| Selectivity | Approx. 3000-fold for iNOS over eNOS | [5] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the iNOS enzyme.[1] In inflammatory conditions, stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS) activate transcription factors like NF-κB.[2][3] This leads to the transcription of the iNOS gene and subsequent synthesis of the iNOS enzyme.[2] The enzyme then catalyzes the oxidation of L-arginine to produce large, sustained amounts of nitric oxide (NO), which contribute to tissue damage, inflammation, and pain sensitization.[2][9] this compound acts as a competitive inhibitor at the L-arginine binding site of iNOS, effectively blocking this pathological NO production.[2]
Experimental Protocols
Materials and Equipment
-
This compound powder (e.g., hydrochloride salt, MW: 418.83 g/mol )
-
Anhydrous or high-quality, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional, recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow for Stock Solution Preparation
Detailed Protocol for 10 mM Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution, a commonly used concentration for in vitro experiments.[6][7]
-
Pre-Preparation: Allow this compound powder and DMSO to equilibrate to room temperature before opening to minimize water condensation, as DMSO is hygroscopic.[10]
-
Safety First: Perform all steps in a well-ventilated area or chemical fume hood. Wear appropriate PPE.
-
Calculation: Calculate the mass of this compound required.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = (0.010 mol/L) x (0.001 L) x (418.83 g/mol ) = 0.0041883 g = 4.19 mg
-
-
Weighing: Using a calibrated analytical balance, carefully weigh 4.19 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Close the tube tightly and vortex thoroughly. If the powder does not dissolve completely, sonicate the vial in a 37°C water bath for 5-10 minutes until the solution is clear.[6]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile tubes.[6]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store them under the appropriate conditions as outlined in the table below.
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Storage Temperature | Duration | Notes | Reference |
| 4°C | 2 weeks | For short-term storage. | [8] |
| -20°C | Long-term | Recommended for routine long-term storage. | [6] |
| -80°C | 6 months | Recommended for maximum long-term stability. | [6][8] |
Always protect stock solutions from light.
Application Notes
Use in Cell-Based Assays
When using the this compound stock solution for cell culture experiments, it is critical to minimize solvent-induced cytotoxicity.[6]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5% (v/v), and ideally ≤ 0.1% for sensitive cell lines.[6][7]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent itself.
-
Serial Dilutions: Prepare working concentrations by performing serial dilutions of the 10 mM stock solution in the appropriate cell culture medium.[6]
Example Protocol: iNOS Inhibition in RAW 264.7 Macrophages
This protocol outlines a common method to assess the inhibitory activity of this compound.[6][7]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[7]
-
Prepare Dilutions: Prepare a range of this compound working concentrations (e.g., 0.2 nM to 20 µM) by serially diluting the 10 mM stock in culture medium.[6]
-
Treatment: Remove the old medium from the cells and add the prepared this compound working solutions.
-
Stimulation: Immediately add a stimulating solution containing lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to all wells except the negative control to induce iNOS expression.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Nitrite Measurement: After incubation, collect the cell supernatant. Determine the concentration of nitrite, a stable NO metabolite, using the Griess Reagent System.[6][7]
-
Data Analysis: Calculate the percentage of NO inhibition for each this compound concentration compared to the stimulated (positive) control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound hydrochloride | iNOS Inhibitor | DC Chemicals [dcchemicals.com]
- 9. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: AR-C102222 for Mouse Models of Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and pain states. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and the sensitization of nociceptive pathways.[1] These notes provide a comprehensive overview of the preclinical data for this compound, focusing on its application in mouse models of pain, effective dosages, and experimental protocols. The selective inhibition of iNOS by this compound presents a promising therapeutic strategy for managing inflammatory, neuropathic, and post-operative pain.[2][3]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in various mouse models of pain based on preclinical studies.
| Pain Model | Species/Strain | Dosage | Route of Administration | Effect | Reference |
| Arachidonic Acid-Induced Ear Inflammation | Mouse (BALB/c) | 100 mg/kg | Oral (p.o.) | Significantly reduced inflammation | [2] |
| Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia | Mouse | 100 mg/kg | Oral (p.o.) | Attenuated mechanical hyperalgesia | [2] |
| Acetic Acid-Induced Writhing | Mouse | 100 mg/kg | Oral (p.o.) | Attenuated writhing behavior | [2] |
| L5 Spinal Nerve Ligation (SNL) | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Significantly reduced tactile allodynia | [2][3] |
| Hindpaw Incision (Post-operative Pain) | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Significantly reduced tactile allodynia | [2][3] |
Signaling Pathways
The analgesic effects of this compound are primarily mediated through the inhibition of the iNOS signaling pathway, which is upregulated in both inflammatory and neuropathic pain conditions.
Caption: iNOS signaling cascade in inflammatory pain.
Caption: iNOS signaling pathway in neuropathic pain.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Arachidonic Acid-Induced Ear Edema in Mice (Inflammatory Pain Model)
This model is used to assess acute inflammation.
-
Animals: Male BALB/c mice are commonly used.
-
Procedure:
-
Administer this compound (100 mg/kg, p.o.) or vehicle control to the mice.
-
After a predetermined pretreatment time (e.g., 60 minutes), apply a solution of arachidonic acid in a suitable solvent (e.g., acetone) to the inner and outer surfaces of one ear. The contralateral ear receives the solvent alone and serves as a control.
-
At a specified time point post-application (e.g., 1 hour), euthanize the mice.
-
Use a punch to collect a standard-sized biopsy from both the arachidonic acid-treated and vehicle-treated ears.
-
-
Edema Measurement: Weigh the ear biopsies. The difference in weight between the two biopsies is a measure of the edema.
-
Data Analysis: A significant reduction in the ear biopsy weight in the this compound-treated group compared to the vehicle-treated group indicates an anti-inflammatory effect.
Acetic Acid-Induced Writhing in Mice (Visceral Pain Model)
This model assesses visceral pain by inducing a characteristic stretching and writhing behavior.
-
Animals: Male ICR or Swiss Webster mice are typically used.
-
Procedure:
-
Administer this compound (100 mg/kg, p.o.) or vehicle control.
-
After the appropriate pretreatment time, inject a solution of acetic acid (e.g., 0.6% in saline) intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a set period (e.g., 20 minutes).
-
-
Data Analysis: A significant decrease in the number of writhes in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
L5 Spinal Nerve Ligation (SNL) in Rats (Neuropathic Pain Model)
This surgical model induces tactile allodynia, a key feature of neuropathic pain.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision to expose the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve distal to the dorsal root ganglion.
-
Close the incision.
-
Allow the animal to recover. Tactile allodynia typically develops in the ipsilateral hind paw within a few days and persists for several weeks.
-
-
Drug Administration and Behavioral Testing:
-
Administer this compound (30 mg/kg, i.p.) or vehicle control.
-
Assess tactile allodynia at various time points after drug administration.
-
-
Assessment of Tactile Allodynia:
-
Place the animal in a testing chamber with a wire mesh floor.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
The paw withdrawal threshold is the lowest force that elicits a withdrawal response.
-
-
Data Analysis: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the efficacy of this compound in a mouse model of pain.
Caption: General experimental workflow for preclinical pain studies.
Disclaimer: These protocols are intended as a guide and may need to be optimized for specific experimental conditions and institutional guidelines. Always adhere to ethical guidelines for animal research.
References
Application Notes and Protocols for AR-C102222 in RAW 264.7 Macrophage Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS or NOS2), a key enzyme in the inflammatory response of macrophages.[1][2][3] In RAW 264.7 macrophage cells, stimulation with pro-inflammatory agents such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) leads to the upregulation of iNOS, resulting in the production of large amounts of nitric oxide (NO).[4][5] This overproduction of NO is implicated in the pathophysiology of various inflammatory diseases.[2][6] this compound provides a valuable tool for studying the role of iNOS in inflammatory signaling pathways and for evaluating the therapeutic potential of iNOS inhibition. These application notes provide detailed protocols for the use of this compound in RAW 264.7 cell culture, including methods to assess its inhibitory effects on NO production.
Mechanism of Action
This compound functions as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme.[2][7] By blocking the binding of the natural substrate, L-arginine, this compound effectively prevents the synthesis of nitric oxide. A key advantage of this compound is its high selectivity for iNOS over the other two nitric oxide synthase isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS).[1][6][7] This selectivity is crucial for minimizing off-target effects and for specifically investigating the contributions of iNOS to cellular and physiological processes.
Data Presentation
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
| Target Isoform | IC50 / Ki | Selectivity vs. eNOS | Selectivity vs. nNOS | Source |
| iNOS | 170 nM (in DLD-1 cells) | ~3000-fold | Decreased iNOS/nNOS selectivity noted | [7] |
| nNOS | Data not available | - | - | [7] |
| eNOS | Data not available | - | - | [7] |
Note: The presented data is compiled from different sources and experimental setups. Direct comparison of absolute IC50 values should be approached with caution. The selectivity is a more robust measure for comparison across different studies.[7]
Signaling Pathway
The following diagram illustrates the signaling pathway leading to iNOS induction and NO production in RAW 264.7 macrophages and the point of inhibition by this compound.
Caption: iNOS signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: General Cell Culture of RAW 264.7 Macrophages
This protocol describes the routine culture and maintenance of the RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the old medium and wash the cell monolayer once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Cell Splitting: Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh complete growth medium. Change the medium every 2-3 days.
Protocol 2: Determination of this compound Efficacy on NO Production
This protocol details the steps to determine the effective concentration of this compound for inhibiting iNOS-mediated nitric oxide production in LPS/IFN-γ-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), murine
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well cell culture plates
-
Griess Reagent System
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete growth medium to achieve final desired concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Ensure the final DMSO concentration in all wells does not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 50 µL of the this compound working solutions to the respective wells.
-
Add 50 µL of a solution containing LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL) to all wells except the negative control.
-
Controls:
-
Negative Control: Cells with medium only.
-
Positive Control: Cells with LPS/IFN-γ and vehicle (DMSO) only.
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measurement of Nitrite (B80452) Production (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Component 2 of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of this compound compared to the positive control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of NO production).
-
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for assessing the efficacy of this compound.
Caption: Experimental workflow for this compound efficacy testing.
Conclusion
This compound is a valuable research tool for investigating the role of iNOS in macrophage-mediated inflammation. The protocols provided here offer a framework for utilizing this selective inhibitor in RAW 264.7 cell culture to study the downstream effects of iNOS inhibition and to screen for potential anti-inflammatory compounds. Careful adherence to these protocols will ensure reproducible and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for AR-C102222 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[1][2] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, pain, and certain cancers.[3][4] Unlike the constitutively expressed endothelial NOS (eNOS) and neuronal NOS (nNOS) that are crucial for physiological signaling, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and pathogens.[1] The high selectivity of this compound for iNOS over the constitutive isoforms makes it a valuable research tool and a potential therapeutic agent, minimizing the risk of side effects associated with non-selective NOS inhibition.[2][3]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to reliably assess its inhibitory potency and cellular effects.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been determined in various in vitro systems. The following table summarizes key quantitative data for easy comparison.
| Parameter | Target Enzyme/Cell Line | Value | Assay Type | Reference |
| IC₅₀ | Human iNOS | 35 nM | Enzyme Activity Assay | [2] |
| Selectivity | iNOS vs. eNOS | >1,000-fold | Enzyme Activity Assay | [2] |
| Selectivity | iNOS vs. nNOS | Significant | Enzyme Activity Assay | [3] |
| Hypothetical IC₅₀ (Cytotoxicity) | A549 (Lung Carcinoma) | 10-50 µM | MTT Cell Viability Assay | [1] |
| Hypothetical IC₅₀ (Cytotoxicity) | MCF-7 (Breast Cancer) | 10-50 µM | MTT Cell Viability Assay | [1] |
| Hypothetical IC₅₀ (Cytotoxicity) | HT-29 (Colon Carcinoma) | 10-50 µM | MTT Cell Viability Assay | [1] |
| Hypothetical IC₅₀ (Cytotoxicity) | HeLa (Cervical Cancer) | >50 µM | MTT Cell Viability Assay | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflow for its in vitro characterization.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro iNOS inhibition and cytotoxicity assays.
Experimental Protocols
In Vitro iNOS Inhibition Assay using Griess Reagent in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide production by assessing the concentration of nitrite (B80452), a stable breakdown product of NO, in cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.[5]
-
-
iNOS Induction and Treatment:
-
After 24 hours, remove the medium and replace it with fresh medium.
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO only).
-
Induce iNOS expression by adding a combination of LPS (1 µg/mL) and IFN-γ (10 IU/mL) to each well, except for the unstimulated control wells.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.
-
Add 100 µL of Griess reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions) to each well containing the supernatant and standards.[5]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A color change to purple/magenta indicates the presence of nitrite.
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of iNOS inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cell lines (e.g., A549, MCF-7, HT-29, HeLa, or RAW 264.7)
-
Appropriate cell culture medium for each cell line
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the desired cell line into a 96-well plate at an optimal density (determined empirically for each cell line) and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[1]
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the this compound concentration to determine the cytotoxic IC₅₀ value, if applicable.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR-C102222 in LPS-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in the inflammatory cascade.[1] Overproduction of nitric oxide (NO) by iNOS is a critical pathological feature in various inflammatory conditions. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce a robust inflammatory response in vitro and in vivo.[2] Upon recognition by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, LPS triggers a signaling cascade that leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This, in turn, results in the expression of pro-inflammatory genes, including iNOS, and the subsequent release of inflammatory mediators like NO, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]
This compound, a spirocyclic fluoropiperidine quinazoline (B50416) compound, offers a valuable tool for studying the role of iNOS in inflammation.[1][3] Its high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms minimizes off-target effects, making it a precise pharmacological probe.[1][3] These application notes provide detailed protocols for utilizing this compound to investigate and inhibit LPS-induced inflammation in a common in vitro model using the RAW 264.7 macrophage cell line.
Data Presentation
The following tables summarize the inhibitory potency of this compound against iNOS and provide illustrative data on its dose-dependent effects on key inflammatory markers in LPS-stimulated macrophages.
Table 1: Inhibitory Potency and Selectivity of this compound
| Target Enzyme | IC50 Value | Selectivity vs. eNOS |
| Human iNOS | 35 nM[3] | >1,000-fold[3] |
Table 2: Illustrative Dose-Dependent Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
Note: The following data are representative and may vary depending on experimental conditions.
| This compound Concentration (nM) | NO Production (% of LPS Control) | % Inhibition |
| 0 (LPS only) | 100% | 0% |
| 10 | 85% | 15% |
| 50 | 55% | 45% |
| 100 | 25% | 75% |
| 500 | 10% | 90% |
| 1000 | <5% | >95% |
Table 3: Illustrative Dose-Dependent Inhibition of TNF-α and IL-6 Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
Note: The following data are representative and may vary depending on experimental conditions.
| This compound Concentration (nM) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| 0 (LPS only) | 100% | 100% |
| 100 | 90% | 95% |
| 500 | 60% | 70% |
| 1000 | 40% | 50% |
| 5000 | 25% | 35% |
Experimental Protocols
Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using LPS and treatment with this compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
-
Griess Reagent System for Nitrite (B80452) Determination
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well for NO and cytokine assays, or into 24-well plates at a density of 2 x 10^5 cells/well for protein or RNA analysis. Allow the cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of LPS (e.g., 1 mg/mL) in sterile PBS.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute in culture medium to desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid cytotoxicity.
-
-
Treatment:
-
The following day, carefully remove the culture medium from the wells.
-
Add fresh medium containing various concentrations of this compound to the designated wells.
-
Incubate for 1-2 hours.
-
Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL. Include a vehicle control group (medium with DMSO) and an LPS-only control group.
-
-
Incubation: Incubate the plates for the desired time period. A common time point for measuring NO is 24 hours, while TNF-α and IL-6 are typically measured between 6 and 24 hours post-LPS stimulation.
-
Sample Collection: After incubation, collect the cell culture supernatants for NO and cytokine analysis. Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol uses the Griess reagent system to measure nitrite, a stable and quantifiable breakdown product of NO.
Procedure:
-
Standard Curve: Prepare a sodium nitrite standard curve ranging from 0 to 100 µM in culture medium.
-
Griess Assay:
-
Add 50 µL of the collected cell culture supernatants and standards to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Measurement of TNF-α and IL-6 Production
This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the cell culture supernatants.
Procedure:
-
Follow the instructions provided with the commercial mouse TNF-α and IL-6 ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Visualizations
Caption: LPS-induced inflammatory signaling pathway and the point of intervention by this compound.
Caption: Experimental workflow for assessing the effect of this compound on LPS-induced inflammation.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note and Protocol: Measuring iNOS Inhibition with AR-C102222 using the Griess Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and pathogens.[1] This overproduction of NO is implicated in the pathophysiology of various inflammatory diseases and pain states.[1][2] Consequently, selective inhibition of iNOS is a promising therapeutic strategy.[1][3] AR-C102222 is a potent and highly selective competitive inhibitor of iNOS, targeting the L-arginine binding site to block the synthesis of NO.[1] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) minimizes the risk of disrupting the homeostatic functions of these constitutive isoforms, suggesting a favorable therapeutic window.[1][2][3]
This document provides a detailed protocol for measuring the inhibitory activity of this compound on iNOS in a cell-based model using the Griess assay. The Griess assay is a straightforward and widely used method for the indirect quantification of NO by measuring the concentration of nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO, in cell culture supernatant.[3][4]
Data Presentation
The inhibitory potency and selectivity of this compound against human NOS isoforms are summarized below. Lower IC₅₀ values indicate greater potency.
| Parameter | Value | Enzyme/Cell System | Notes |
| IC₅₀ (iNOS) | 35 nM[2] | Human iNOS | Demonstrates potent inhibition of the target enzyme.[2] |
| IC₅₀ (iNOS) | 170 nM[3] | Human iNOS | |
| IC₅₀ (nNOS) | 840 nM[3] | Human nNOS | |
| IC₅₀ (eNOS) | >510,000 nM[3] | Human eNOS | |
| Selectivity | >1,000-fold vs. eNOS[2] | Human enzymes | High selectivity for the inducible isoform over the endothelial isoform is a key feature, suggesting a lower potential for cardiovascular side effects.[2] |
| Selectivity | >3000-fold vs. eNOS[3][5][6] | Human enzymes | |
| Selectivity | 4.9-fold vs. nNOS[3] | Human enzymes |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the iNOS signaling pathway and the experimental workflow for measuring its inhibition.
References
Application Notes and Protocols: AR-C102222 in the Spinal Nerve Ligation Model of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction Neuropathic pain is a chronic condition resulting from damage or dysfunction of the somatosensory nervous system[1]. It manifests as symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response)[1][2]. The spinal nerve ligation (SNL) model is a widely used and well-established rodent model that mimics these key features of clinical neuropathic pain[1][3][4]. The model typically involves a tight ligation of the L5 or L5 and L6 spinal nerves, leading to long-lasting mechanical allodynia with minimal motor impairment[3][5].
Emerging evidence points to the significant role of neuroinflammation and specific signaling molecules in the development and maintenance of neuropathic pain[6][7]. One key pathway involves the inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO)[8][9]. Under pathological conditions like nerve injury, iNOS is upregulated and contributes to pain processing[8][9][10]. AR-C102222 is a potent and selective inhibitor of iNOS, making it a valuable pharmacological tool to investigate the role of the iNOS-NO system in pain pathways[8][9]. These notes provide a summary of its application and relevant experimental protocols.
Mechanism of Action: iNOS in Neuropathic Pain Following peripheral nerve injury, a cascade of inflammatory events occurs in the spinal cord's dorsal horn. Microglia, the resident immune cells of the central nervous system, become activated[2]. This activation can be triggered by mediators like ATP released from damaged neurons, which act on microglial receptors such as P2X7[11][12][13]. Activated microglia initiate signaling pathways, including the p38 MAPK and NF-κB pathways, leading to the transcription and translation of various pro-inflammatory and pro-nociceptive molecules, including iNOS[2][13][14]. The subsequent increase in NO production contributes to central sensitization and neuronal hyperexcitability, which are cellular hallmarks of neuropathic pain[9][14]. This compound selectively blocks the iNOS enzyme, thereby reducing NO production and attenuating the downstream pain signaling.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Association of Neural Inflammation with Hyperalgesia Following Spinal Nerve Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral Mechanisms of Neuropathic Pain—The Role of Neuronal and Non-Neuronal Interactions and Their Implications for Topical Treatment of Neuropathic Pain [mdpi.com]
- 8. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of the P2X7 receptor in spinal microglia in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microvesicles shed from microglia activated by the P2X7-p38 pathway are involved in neuropathic pain induced by spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of nitric oxide in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AR-C102222 Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing AR-C102222, ensuring its complete dissolution in aqueous solutions is critical for accurate and reproducible experimental results. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A1: Direct dissolution of this compound, a spirocyclic fluoropiperidine quinazoline (B50416) compound, in aqueous buffers is often challenging due to its likely hydrophobic nature.[1][2] The recommended initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its excellent solubilizing capacity for many organic molecules.[3][4] Subsequently, this stock solution can be serially diluted into your aqueous experimental medium. It is crucial to maintain the final concentration of the organic solvent in your assay at a level that does not impact the biological system, typically below 0.5% (v/v).[3]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is a common issue with poorly water-soluble compounds.[5] Several strategies can be employed to overcome this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help maintain the solubility of hydrophobic compounds.[5]
-
Employ Co-solvents: The addition of a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can enhance the solubility of your compound.[5]
-
pH Adjustment: Since this compound is a quinazoline derivative, it may have ionizable groups.[1][2] Adjusting the pH of your aqueous buffer could significantly improve its solubility. Basic compounds are generally more soluble at an acidic pH, while acidic compounds are more soluble at a basic pH.[5]
Q3: Is it safe to use heat or sonication to dissolve this compound?
A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[4][5] However, it is critical to first establish the thermal stability of this compound, as excessive or prolonged heating can lead to degradation. A gentle approach, such as warming the solution in a 37°C water bath and using short bursts of sonication, is recommended to avoid overheating.[4][5] Always visually inspect the solution for any signs of degradation, such as a color change.
Q4: What are some alternative organic solvents I can try if DMSO is not suitable for my experiment?
A4: If DMSO is incompatible with your experimental setup, other common organic solvents for preparing stock solutions of hydrophobic compounds include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[3] The choice of solvent will depend on the specific properties of this compound and the tolerance of your experimental system to the solvent.
Troubleshooting Workflow
For a systematic approach to troubleshooting the insolubility of this compound, please refer to the following workflow diagram.
Caption: A stepwise workflow for troubleshooting this compound insolubility.
Quantitative Data Summary
While specific solubility data for this compound in various solvents is not widely published, the following table provides a general guide for initial solubility testing of poorly soluble small molecules.
| Solvent | Typical Starting Concentration for Stock | Notes |
| DMSO | 10-50 mM | Generally the first choice. Ensure use of anhydrous, high-purity DMSO.[4] |
| Ethanol | 1-10 mM | A common alternative to DMSO. |
| Methanol | 1-10 mM | Another potential alternative organic solvent. |
| DMF | 10-50 mM | Use with caution as it can be more toxic to cells than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound may be needed from the supplier).
-
Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[4]
-
Sonication in short bursts can also be applied to aid dissolution.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Protocol 2: pH-Dependent Solubility Test
Objective: To determine if adjusting the pH of the aqueous buffer improves the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 5, 6, 7, 7.4, 8)
-
Vortex mixer
-
Centrifuge
Procedure:
-
If the pKa of this compound is known, prepare a series of buffers with pH values spanning a range around the pKa. If unknown, a broader range is recommended.
-
Add a small, known amount of this compound powder to a fixed volume of each buffer.
-
Vortex each solution vigorously for 2-3 minutes.
-
Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully examine the supernatant. A clear, particle-free solution indicates good solubility at that pH.
-
For a more quantitative assessment, the concentration of the dissolved compound in the supernatant can be measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
Signaling Pathway
This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS).[1][6] The diagram below illustrates the signaling pathway leading to the production of nitric oxide (NO) by iNOS and the point of inhibition by this compound.
Caption: The iNOS signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing AR-C102222 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AR-C102222 for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] It functions as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme, thereby blocking the synthesis of nitric oxide (NO).[1] This selective inhibition of iNOS is crucial for studying inflammatory processes without interfering with the physiological roles of other NOS isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS).[1][5]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the level of iNOS induction.[3] Generally, the half-maximal inhibitory concentration (IC50) for this compound against iNOS is in the nanomolar to low micromolar range.[3][5] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.[3][6]
Q3: Which cell lines are suitable for studying the effects of this compound?
A commonly used cell line for investigating iNOS induction and inhibition is the murine macrophage cell line, RAW 264.7.[3] These cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce high levels of iNOS expression and subsequent NO production.[3] Other cell types, such as primary macrophages, that can be induced to express iNOS are also suitable.[3] It is important to confirm iNOS expression in your chosen cell line using methods like Western blotting or qRT-PCR.[7]
Q4: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3][8] To maintain stability and prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution and store it at -20°C or -80°C.[8] When preparing working solutions, dilute the stock in the cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[8][9]
Q5: Why am I not observing any inhibition of nitric oxide production?
There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal this compound Concentration: The concentration used may be too low for your specific cell system and the level of iNOS induction.[3]
-
Inefficient iNOS Induction: The cells may not be expressing sufficient levels of iNOS.[3] Verify iNOS expression and optimize stimulation conditions (e.g., LPS/IFN-γ concentration and incubation time).
-
Compound Precipitation: this compound may have precipitated out of the cell culture medium.[3][9] Ensure complete dissolution in DMSO before diluting in the medium.
-
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.[3][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in results | Uneven cell seeding, inconsistent incubation times, improper pipetting technique.[8][10] | Ensure a homogenous cell suspension before seeding. Standardize all incubation times. Use calibrated pipettes and consistent technique. |
| Significant cytotoxicity observed | High concentrations of this compound leading to off-target effects.[9] Solvent (e.g., DMSO) toxicity.[9] | Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration.[9] Use concentrations well below the cytotoxic threshold. Ensure the final solvent concentration is non-toxic (typically ≤ 0.5% for DMSO) and include a vehicle control.[9] |
| Dose-response curve is not sigmoidal | The concentration range tested is too narrow or not centered around the IC50. Assay window is too small. | Test a wider range of concentrations with logarithmic dilutions.[6] Optimize the assay to achieve a larger signal-to-noise ratio.[9] |
| Inhibitor shows weak activity in cells compared to biochemical assays | Poor cell permeability of the compound.[8][11] High intracellular concentrations of the substrate (L-arginine) competing with the inhibitor. | Consider using a different cell line or a formulation designed for better cell penetration. Ensure the L-arginine concentration in the medium is not excessively high. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the IC50 value of this compound by measuring its effect on nitric oxide production in stimulated cells.
Materials:
-
RAW 264.7 cells (or other suitable iNOS-expressing cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
96-well cell culture plates
-
Griess Reagent System
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment and incubate overnight.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 100 µM to 1 nM).[6]
-
Cell Treatment: Remove the old medium from the cells. Add 50 µL of fresh medium and 50 µL of the this compound working solutions to the respective wells.[9] Include a vehicle control (medium with the same final DMSO concentration).[8]
-
iNOS Induction: Immediately add a solution of LPS (e.g., 1 µg/mL final concentration) and IFN-γ (e.g., 10 ng/mL final concentration) to all wells except the negative control (unstimulated cells).[3]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Measure the nitrite (B80452) concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the percentage of NO inhibition for each this compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[6]
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol determines the concentration at which this compound becomes toxic to the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle-only control.[12]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7][12]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[7] Plot the percentage of cell viability against the log of the compound concentration to determine the cytotoxic concentration (e.g., CC50).
Data Presentation
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
| Target Enzyme | IC50 Value | Selectivity vs. eNOS | Selectivity vs. nNOS |
| Human iNOS | Potent Inhibition (nM to low µM range)[3][5] | >3000-fold[5][13] | Significant[13] |
| Human eNOS | High Concentration Required[13] | - | - |
| Human nNOS | High Concentration Required[13] | - | - |
Note: Specific IC50 values can vary depending on the study and assay conditions.[13]
Visualizations
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Impact of Vehicle on AR-C102222 Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of the vehicle on the experimental activity of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Proper vehicle selection and control are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For creating stock solutions, DMSO is the recommended solvent.[3][4]
Q2: How stable is this compound in a DMSO stock solution?
A2: While soluble in DMSO, some quinazoline (B50416) derivatives have shown instability over time.[3] It is highly recommended to prepare fresh DMSO stock solutions for each experiment.[5] If long-term storage is necessary, store aliquots at -20°C or -80°C and minimize freeze-thaw cycles.[3][4] Some related compounds have shown limited stability in DMSO, lasting only 9 days.[3]
Q3: Can the vehicle itself affect my experimental results?
A3: Yes, the vehicle can have independent biological effects or can alter the solubility, stability, and bioavailability of this compound. For instance, high concentrations of DMSO can be toxic to cells in in vitro assays.[4] Therefore, it is crucial to include a vehicle control group in all experiments to differentiate the effects of this compound from those of the vehicle.[1][4]
Q4: What are common vehicle formulations for in vivo studies with this compound?
A4: For oral administration (p.o.), corn oil or a solution of 10% DMSO in corn oil can be used.[5] For intraperitoneal (i.p.) injection, a common formulation is a solution of 5% DMSO, 40% PEG400, and 55% sterile saline.[5] Another study reported using 30 mg/kg of this compound administered intraperitoneally, and 100 mg/kg administered orally.[6]
Troubleshooting Guide: Vehicle-Related Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or low inhibition of nitric oxide (NO) production | 1. Compound precipitation: this compound may have precipitated out of the aqueous working solution or cell culture medium.[3][4] 2. Compound degradation: The compound may have degraded due to improper storage or handling of the stock solution.[3][4] | 1. Visually inspect the final solution for any precipitate.[4] Ensure the final DMSO concentration is within a non-toxic range (typically ≤ 0.5% v/v for cell culture).[4] Consider sonicating the mixture to aid dissolution.[5] 2. Prepare fresh dilutions from a properly stored stock solution for each experiment.[4][5] Avoid multiple freeze-thaw cycles.[4] |
| High variability between replicate wells/animals | 1. Inconsistent vehicle effects: The vehicle itself may be causing variable responses in the experimental system. 2. Inconsistent compound delivery: Uneven suspension of this compound in the vehicle can lead to inconsistent dosing. | 1. Ensure the vehicle control group shows consistent results. If not, investigate the vehicle's properties and its interaction with the experimental model. 2. Ensure the compound is fully dissolved in the vehicle. Vortex or sonicate as needed to create a homogenous solution.[4][5] |
| Cell toxicity or adverse effects in animals | 1. High vehicle concentration: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells or animals.[4] | 1. Perform a dose-response study for the vehicle alone to determine its toxic threshold in your specific model.[4] Keep the final vehicle concentration as low as possible while maintaining compound solubility. |
| Unexpected or off-target effects | 1. Vehicle-induced biological activity: The vehicle may have its own biological effects that are being misinterpreted as effects of this compound. | 1. Thoroughly characterize the effects of the vehicle alone in your experimental system. Compare the results of the vehicle control group to a naive (untreated) control group. |
Data Presentation: Vehicle Formulations
| Administration Route | Vehicle Composition | Reference |
| Oral (p.o.) | Corn oil or 10% DMSO in corn oil | [5] |
| Intraperitoneal (i.p.) | 5% DMSO, 40% PEG400, 55% sterile saline | [5] |
Experimental Protocols
Protocol 1: In Vitro Assay with Vehicle Control (RAW 264.7 Macrophages)
This protocol describes the determination of this compound's inhibitory effect on NO production in LPS/IFN-γ-stimulated RAW 264.7 cells, with an emphasis on the proper use of a vehicle control.
Materials:
-
This compound
-
DMSO (anhydrous, high-quality)[4]
-
RAW 264.7 cells[4]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin[4]
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)[4]
-
Griess Reagent[1]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[4]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[4]
-
Preparation of Dilutions:
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Crucially, prepare a vehicle control solution by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This ensures the final DMSO concentration is consistent across all treated and control wells (e.g., 0.1%).[4]
-
-
Cell Treatment:
-
Add the this compound dilutions and the vehicle control solution to the respective wells.
-
Include a "no treatment" control group that receives only culture medium.
-
Stimulate the cells (except for the negative control) with LPS (1 µg/mL) and IFN-γ (10 ng/mL).[4]
-
-
Incubation: Incubate the plate for 24 hours.[4]
-
Nitrite (B80452) Measurement: Measure the nitrite concentration in the supernatant using the Griess assay as an indicator of NO production.[1]
Protocol 2: In Vivo Study with Vehicle Control (Arachidonic Acid-Induced Ear Edema in Mice)
This protocol details an in vivo anti-inflammatory assay, highlighting the preparation and administration of a vehicle control.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)[5]
-
Arachidonic acid in a suitable solvent (e.g., acetone)[1]
-
Male mice[1]
Procedure:
-
Formulation Preparation:
-
Administration:
-
Administer this compound or the vehicle control orally (p.o.) to the mice at a specified time before the inflammatory challenge.[1]
-
-
Induction of Inflammation:
-
Apply a solution of arachidonic acid to the surface of one ear of each mouse.[1]
-
-
Edema Measurement:
-
At a predetermined time point (e.g., 1 hour) after arachidonic acid application, euthanize the animals.[1]
-
Collect a standardized biopsy punch from both the treated and untreated ears.[1]
-
Weigh the ear punches to determine the extent of edema (difference in weight between the treated and untreated ears).[1]
-
-
Data Analysis: Calculate the percentage inhibition of edema by this compound relative to the vehicle control group.[1]
Visualizations
Caption: Workflow for a robust experimental design including a vehicle control.
Caption: Troubleshooting decision tree for vehicle-related experimental issues.
Caption: Signaling pathway showing this compound inhibition and potential vehicle effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing high background in AR-C102222 experiments
Welcome to the technical support center for AR-C102222, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges, with a focus on troubleshooting high background in various assay formats.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a spirocyclic fluoropiperidine quinazoline (B50416) compound that acts as a potent and highly selective competitive inhibitor of inducible nitric oxide synthase (iNOS).[1] It binds to the L-arginine binding site of the iNOS enzyme, effectively blocking the synthesis of nitric oxide (NO).[1] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for studying the specific pathological roles of iNOS in inflammation and pain.[1][2]
Q2: What is a typical effective concentration range for this compound in in vitro assays? The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, the half-maximal inhibitory concentration (IC50) for iNOS typically falls in the range of 10 nM to 1.2 µM.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[3]
Q3: What are common causes of high background when using fluorescent probes in cell imaging experiments with this compound? High background fluorescence can obscure results and is a common issue in cell imaging.[5] The primary causes are often related to the experimental protocol rather than the compound itself. Key factors include:
-
Autofluorescence: Natural fluorescence from cells, tissues, or culture media.[6][7]
-
Nonspecific Antibody Binding: Primary or secondary antibodies binding to unintended targets.[5]
-
Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary antibody.[5][6]
-
Inadequate Blocking: Incomplete blocking of nonspecific binding sites.[5]
-
Insufficient Washing: Failure to remove all unbound antibodies.[5]
Q4: How can I determine the source of high background in my experiment? A systematic approach with proper controls is the best way to identify the source of high background.[7]
-
Unstained Control: Image a sample of your cells that has not been treated with any fluorescent probes or antibodies. This will reveal the level of natural autofluorescence.[7]
-
Secondary Antibody Only Control: Prepare a sample with only the secondary antibody (no primary antibody). This will indicate if the secondary antibody is binding non-specifically.[8]
-
Compound Control: To confirm this compound is not the source, image cells treated only with the compound (no fluorescent labels).[7][9]
Troubleshooting Guides
High background can significantly impact the quality and interpretation of experimental data. The following table outlines common causes and provides actionable solutions.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Cellular Autofluorescence | Include an unstained control to assess baseline fluorescence.[6][7] Use a commercial autofluorescence quenching solution or a reducing agent like Sodium Borohydride (0.1% in PBS for 10-15 min).[5][7] Consider using fluorophores in the red or far-red spectrum, as autofluorescence is often higher in the blue and green channels.[6][9] | Biological structures like mitochondria and lysosomes can emit their own light when excited. Aldehyde-based fixatives can also increase autofluorescence.[5] |
| High Antibody Concentration | Perform a titration experiment to determine the optimal dilution for both primary and secondary antibodies.[6][10] The ideal concentration provides the brightest specific signal with the lowest background.[5] | Using too much antibody increases the likelihood of it binding to low-affinity, non-target sites, which elevates the background signal.[8] |
| Insufficient Blocking | Increase the blocking time (e.g., to 60 minutes at room temperature) or try a different blocking agent. Common blockers include Bovine Serum Albumin (BSA) or normal serum from the species the secondary antibody was raised in.[5][7] | Blocking agents cover nonspecific binding sites on the cells and substrate, preventing antibodies from adhering randomly. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations.[5] Use a gentle wash buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS).[8] | Thorough washing is critical for removing unbound antibodies that would otherwise contribute to background noise. |
| Non-specific Secondary Antibody Binding | Use a secondary antibody that has been cross-adsorbed against the species of your sample to minimize cross-reactivity.[5] Always run a "secondary antibody only" control to verify its specificity.[8] | If the secondary antibody recognizes proteins in your sample other than the primary antibody, it will generate non-specific background staining. |
| Media and Reagent Contamination | Use fresh, sterile buffers and solutions. Phenol (B47542) red in culture media can be fluorescent; consider using phenol red-free media for imaging experiments. Test for contamination by measuring the fluorescence of your media and buffers alone.[7][9] | Microbial contamination or fluorescent impurities in reagents can be a significant source of background. |
Experimental Protocols
Protocol: Immunofluorescence Staining to Minimize Background
This protocol provides a standard workflow for immunofluorescence staining with steps optimized to reduce background, suitable for experiments investigating the effects of this compound.
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes or coverslips appropriate for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration, including vehicle-only controls.
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Note: Avoid methanol (B129727) fixation if possible, as it can alter protein conformation. Glutaraldehyde should be avoided as it significantly increases autofluorescence.[5]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each on a shaker.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% Normal Donkey Serum or 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (determined via titration).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween-20 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash three times with PBS containing 0.1% Tween-20 for 10 minutes each, protected from light.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Image the samples using appropriate laser lines and filter sets, ensuring consistent settings across all experimental conditions.[10]
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its use.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro this compound inhibition experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Reproducibility in AR-C102222 Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and ensure the reproducibility of studies involving AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2] It functions as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme, thereby blocking the synthesis of nitric oxide (NO).[3][4] This selective action is crucial as iNOS is typically expressed in response to pro-inflammatory stimuli, and its overproduction of NO is implicated in various pathological conditions.[2]
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound in vitro can vary depending on the cell type and experimental conditions. However, the half-maximal inhibitory concentration (IC50) for this compound against iNOS generally ranges from 10 nM to 1.2 µM.[4][5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[5]
Q3: Which cell lines are suitable for studying iNOS induction and inhibition with this compound?
The murine macrophage cell line, RAW 264.7, is a commonly used and reliable model for studying iNOS induction and inhibition.[5] These cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce high levels of iNOS expression and subsequent NO production.[4][5] Primary macrophages are also a suitable alternative.[5]
Q4: How should I prepare and store this compound stock solutions?
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[4][5] To aid dissolution, gentle vortexing or sonication in a 37°C water bath may be used.[5] It is critical to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[5] For cell culture experiments, the final DMSO concentration in the medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity.[5]
Q5: What are the essential control experiments when using this compound?
To ensure the validity and reproducibility of your results, the following controls are crucial:
-
Vehicle Control: A group treated with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.[1]
-
Positive Control: A well-characterized iNOS inhibitor (e.g., 1400W dihydrochloride) to confirm that the experimental system is responsive to iNOS inhibition.[1]
-
Unstimulated Control: Cells that are not treated with the inflammatory stimuli (e.g., LPS/IFN-γ) to establish a baseline.
-
Stimulated Control: Cells treated with the inflammatory stimuli but not the inhibitor, to measure the maximum iNOS activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of nitric oxide (NO) production | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell system.[5] 2. Inefficient iNOS induction: The cells may not be expressing sufficient levels of iNOS.[5] 3. Compound precipitation: this compound may have precipitated out of the cell culture medium.[5] 4. Degradation of this compound: Improper storage or handling may have led to compound degradation.[5] 5. Poor cell permeability: The compound may not be effectively entering the cells.[1] | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 1 nM to 10 µM).[5] 2. Optimize the concentration and incubation time of the stimulating agents (e.g., LPS and IFN-γ). Confirm iNOS expression by Western blot.[5] 3. Visually inspect the culture medium for any precipitate. Ensure the final DMSO concentration is within the recommended range. Pre-warm the media before adding the DMSO stock.[5] 4. Use freshly prepared dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles.[5] 5. Increase the incubation time to allow for better cell penetration.[1] |
| High variability between replicate wells | 1. Inconsistent iNOS induction: The stimulus used to induce iNOS may not have been applied uniformly.[1] 2. Compound precipitation: Inconsistent precipitation across wells can lead to variability.[1] 3. Cell plating inconsistency: Uneven cell numbers across wells. | 1. Ensure thorough mixing of the stimulating agent in the medium before adding to the wells.[1] 2. Visually inspect each well for precipitation. Prepare a fresh dilution of the compound if necessary.[1] 3. Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques. |
| Toxicity observed in cells or animals | 1. Concentration is too high: The dose may be causing off-target or cytotoxic effects.[1] 2. Vehicle toxicity: The solvent (e.g., DMSO) may be toxic at the concentration used.[1] | 1. Perform a dose-response curve to identify the lowest effective, non-toxic concentration. Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the therapeutic window.[1] 2. Run a vehicle-only toxicity control at multiple concentrations to ensure it is not the source of toxicity.[1] |
| Lack of efficacy in an animal model | 1. Suboptimal dose or bioavailability: The administered dose may not achieve sufficient therapeutic concentrations in the target tissue.[6] 2. Timing of administration: The inhibitor must be present when the iNOS enzyme is active.[6] 3. Model-specific iNOS contribution: The role of iNOS may not be dominant in the chosen inflammatory model.[6] | 1. Conduct dose-response studies to determine the optimal dosage for your specific model.[6] 2. Adjust the timing of this compound administration relative to the inflammatory stimulus.[6] 3. Confirm the role of iNOS in your model, potentially by using iNOS knockout animals as a definitive control.[7] |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 Value | Selectivity vs. iNOS | Reference |
| Human iNOS | 170 nM | - | [8] |
| Human eNOS | >500 µM | ~3000-fold | [8] |
| Human nNOS | 1.2 µM | - | [8] |
Note: IC50 values can vary depending on the specific assay conditions.[4]
Experimental Protocols
Protocol 1: In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages
This protocol details the steps to determine the inhibitory effect of this compound on NO production in a cell-based assay.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired working concentrations (e.g., 0.2 nM to 20 µM). Ensure the final DMSO concentration is ≤ 0.5%.[5]
-
Treatment and Stimulation:
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1][5]
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.[4]
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 5-10 minutes at room temperature, protected from light.[4][5]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for another 5-10 minutes.[4][5]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
-
Data Analysis: Calculate the nitrite (B80452) concentration using a standard curve. Determine the percentage of NO inhibition versus the log of this compound concentration to calculate the IC50 value.[5]
Protocol 2: Freund's Complete Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This protocol describes a common in vivo model to assess the anti-inflammatory and analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Freund's Complete Adjuvant (CFA)
-
This compound formulation
-
Calibrated von Frey filaments or an electronic pressure meter
Procedure:
-
Baseline Testing: Measure the baseline paw withdrawal threshold to a mechanical stimulus for both hind paws.[8]
-
Induction of Inflammation: On Day 0, briefly anesthetize the rats and inject 100 µL of CFA into the plantar surface of the right hind paw.[8][9]
-
Animal Grouping and Dosing: On Day 1, randomize the animals into treatment groups (e.g., Vehicle control, this compound 30 mg/kg i.p., this compound 100 mg/kg p.o.). Administer the first dose.[8]
-
Assessment of Mechanical Hyperalgesia: At various time points after drug administration, re-measure the mechanical withdrawal threshold of the inflamed paw.[3][9]
-
Data Analysis: An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.[9]
Visualizations
Signaling Pathway
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro iNOS inhibition assay.
Troubleshooting Logic
Caption: Troubleshooting logic for lack of NO inhibition in in vitro assays.
References
Validation & Comparative
A Comparative Guide to AR-C102222 and L-NIL for iNOS Inhibition
For Researchers, Scientists, and Drug Development Professionals
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to both host defense and pathological processes. The development of selective iNOS inhibitors is a key area of research for therapeutic intervention in a variety of diseases. This guide provides a detailed, objective comparison of two commonly used iNOS inhibitors, AR-C102222 and L-N6-(1-iminoethyl)lysine (L-NIL), focusing on their performance, mechanism of action, and supporting experimental data.
At a Glance: Key Performance Indicators
| Inhibitor | Target Isoform | IC50 / Ki | Selectivity | Source |
| This compound | iNOS | 35 nM (IC50, human iNOS)[1] | >1,000-fold vs. eNOS[1] | [1] |
| 170 nM (IC50, in DLD-1 cells)[2] | ~3000-fold vs. eNOS[2] | [2] | ||
| L-NIL | iNOS (mouse) | 3.3 µM (IC50)[3][4][5] | 28-fold vs. rat brain cNOS[2][4][5] | [2][3][4][5] |
| nNOS (rat brain cNOS) | 92 µM (IC50)[2][4][5] | [2][4][5] |
Note: The presented data is compiled from different sources and experimental setups. Direct comparison of absolute IC50 values should be approached with caution. The selectivity is a more robust measure for comparison across different studies.[2]
Mechanism of Action
This compound is a potent and highly selective iNOS inhibitor.[1][6] It belongs to the spirocyclic fluoropiperidine quinazoline (B50416) class of compounds.[7][8] this compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme, thereby blocking the synthesis of NO.[6] This targeted action reduces the downstream effects of excessive NO, which include vasodilation, inflammation, and the sensitization of nociceptive pathways.[6]
L-NIL is also a potent and selective inhibitor of iNOS.[9] Its primary mechanism of action involves a direct interaction with the enzyme's active site, specifically targeting the heme prosthetic group which is essential for catalytic activity.[9] Under conditions that support catalytic turnover, L-NIL leads to a time- and concentration-dependent loss of heme fluorescence, which correlates with the loss of nitric oxide production.[9][10] This interaction with the heme residue ultimately leads to the partial disassembly of the iNOS dimer into inactive monomers.[9][10] Studies with radiolabeled L-NIL have shown no detectable covalent binding to the iNOS protein, suggesting the primary mechanism is centered on the alteration and subsequent loss of the heme group.[9][10]
Signaling Pathways and Inhibition
The induction of iNOS is a key event in the inflammatory response. Pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) trigger signaling cascades that lead to the transcription and translation of the iNOS enzyme.[6][9] Once expressed, iNOS produces high levels of NO, which can have both beneficial and detrimental effects. Both this compound and L-NIL intervene at the level of the active iNOS enzyme, preventing the production of NO.
Experimental Protocols
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay indirectly measures NOS activity by quantifying the amount of nitrite (B80452), a stable oxidation product of NO, in the reaction mixture.
Materials:
-
Recombinant human iNOS enzyme
-
L-arginine
-
NADPH
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
HEPES buffer
-
This compound and/or L-NIL
-
Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine, Component B: Sulfanilamide in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, CaCl2, calmodulin, BH4, NADPH, and L-arginine.
-
Add varying concentrations of the inhibitor (this compound or L-NIL) to the wells of a 96-well plate.
-
Initiate the reaction by adding the iNOS enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Add Griess reagent components A and B to each well. This will react with nitrite to form a colored azo dye.
-
Measure the absorbance of the samples at 540-550 nm using a microplate reader.
-
Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.
-
Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.
In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)
This model is used to assess the anti-inflammatory effects of iNOS inhibitors in vivo.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (e.g., 1-3% w/v in saline)
-
This compound or L-NIL solution for injection (e.g., intraperitoneal)
-
Vehicle control
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer the iNOS inhibitor (this compound or L-NIL) or vehicle to the animals at a predetermined time before carrageenan injection.
-
Measure the baseline paw volume or thickness.
-
Inject a small volume of carrageenan solution into the plantar surface of the hind paw to induce inflammation.
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 4, 6 hours).
-
Calculate the change in paw volume or thickness from baseline for each group.
-
Compare the paw edema in the inhibitor-treated groups to the vehicle-treated group to determine the anti-inflammatory effect. Pretreatment with L-NIL has been shown to produce a dose-related inhibition of the late phase of carrageenan-induced edema.[11]
Conclusion
Both this compound and L-NIL are valuable tools for studying the role of iNOS in health and disease.
-
This compound stands out for its exceptional potency and high selectivity for iNOS over eNOS, suggesting a lower potential for cardiovascular side effects.[1] Its efficacy has been demonstrated in various preclinical models of pain and inflammation.[1][12]
-
L-NIL is a well-established and potent iNOS inhibitor with moderate selectivity.[4] Its mechanism of action, involving the disruption of the enzyme's heme group, is well-characterized.[9]
The choice between these inhibitors will depend on the specific requirements of the research. For studies demanding high selectivity to minimize off-target effects, particularly on the cardiovascular system, this compound may be the preferred choice. For broader investigations into the effects of iNOS inhibition where moderate selectivity is acceptable, L-NIL remains a reliable and well-documented option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]
- 11. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity and Potency of AR-C102222 and Aminoguanidine
In the landscape of enzyme inhibitors, AR-C102222 and aminoguanidine (B1677879) both target nitric oxide synthases (NOS), but with markedly different selectivity and potency profiles. This guide provides a detailed comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical properties, supported by experimental data.
Core Mechanism of Action and Molecular Targets
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases and pain states.[1] It acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme, thereby blocking the synthesis of nitric oxide (NO).[1][2] Its high selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific roles of iNOS in pathophysiology.[1][3]
Aminoguanidine, also known as pimagedine, exhibits a broader spectrum of activity.[4] While it is an inhibitor of NOS, it is considered only moderately selective for iNOS.[5][6] Beyond NOS inhibition, aminoguanidine has two other major mechanisms of action: the inhibition of diamine oxidase and semicarbazide-sensitive amine oxidase (SSAO), and the prevention of advanced glycation end product (AGE) formation by scavenging reactive dicarbonyl compounds like methylglyoxal.[7][8][9] Its clinical development was halted due to adverse effects.[7]
Quantitative Comparison of Inhibitory Potency and Selectivity
The following tables summarize the available quantitative data on the inhibitory potency and selectivity of this compound and aminoguanidine against their primary targets.
Table 1: Inhibitory Activity of this compound against NOS Isoforms
| Target Isoform | IC50 / Ki | Selectivity vs. eNOS | Selectivity vs. nNOS | Source |
| iNOS | 170 nM (in DLD-1 cells) | ~3000-fold | Decreased iNOS/nNOS selectivity noted | [2] |
| nNOS | Data not available | - | - | [2] |
| eNOS | Data not available | - | - | [2] |
Note: IC50 represents the half-maximal inhibitory concentration. Lower values indicate higher potency. Selectivity is a ratio of IC50 or Ki values.
Table 2: Inhibitory Activity of Aminoguanidine against Various Enzymes
| Target Isoform/Enzyme | IC50 / Ki | Selectivity vs. eNOS/nNOS | Source |
| iNOS (mouse) | 2.1 µM | >50-fold vs. eNOS/nNOS | [6][10] |
| nNOS | - | - | |
| eNOS | - | - | |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Potent inhibitor (specific IC50 not consistently reported) | - | [8] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and aminoguanidine can be visualized through the following signaling pathway diagrams.
Experimental Protocols
The determination of NOS inhibition is crucial for comparing the potency and selectivity of compounds like this compound and aminoguanidine. Below are summaries of commonly employed experimental protocols.
In Vitro NOS Activity Assay (Griess Assay)
This assay measures the production of nitric oxide by quantifying nitrite (B80452), a stable breakdown product.
-
Principle: NOS enzymes convert L-arginine to L-citrulline and NO. The NO produced is rapidly oxidized to nitrite and nitrate. The Griess reagent reacts with nitrite to form a colored azo dye, which can be measured spectrophotometrically.
-
Materials:
-
Purified recombinant human iNOS, nNOS, and eNOS enzymes.
-
L-arginine (substrate).
-
NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4) as cofactors.
-
Calmodulin and CaCl2 for nNOS and eNOS activation.
-
Test inhibitors (this compound, aminoguanidine).
-
Griess Reagent.
-
96-well microplate and microplate reader.
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, L-arginine, cofactors, and the respective NOS enzyme (with calmodulin/CaCl2 for nNOS and eNOS).
-
Varying concentrations of the test inhibitor are added to the wells.
-
The reaction is initiated by adding the NOS enzyme and incubated at 37°C.
-
The reaction is stopped, and Griess reagent is added.
-
After a short incubation, the absorbance is measured at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
The percent inhibition is calculated for each inhibitor concentration to determine the IC50 value.[7]
-
L-Arginine to L-Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
-
Principle: This method uses [3H]-L-arginine as a substrate. The radiolabeled L-citrulline produced is separated from the unreacted [3H]-L-arginine using ion-exchange chromatography, and the radioactivity of the L-citrulline is quantified.
-
Materials:
-
Purified NOS enzymes.
-
[3H]-L-arginine.
-
Cofactors (NADPH, BH4, FAD, FMN).
-
Calmodulin and CaCl2 (for nNOS and eNOS).
-
Test inhibitors.
-
Dowex AG50W-X8 resin (Na+ form).
-
Scintillation counter.
-
-
Procedure:
-
The reaction is set up similarly to the Griess assay, but with [3H]-L-arginine as the substrate.
-
After incubation, the reaction is stopped, and the mixture is applied to a column containing Dowex AG50W-X8 resin.
-
The resin binds the unreacted [3H]-L-arginine, while the [3H]-L-citrulline passes through.
-
The radioactivity of the eluate containing [3H]-L-citrulline is measured using a scintillation counter.
-
The amount of [3H]-L-citrulline produced is used to calculate the enzyme activity and the IC50 values for the inhibitors.[4]
-
Conclusion
This compound and aminoguanidine represent two distinct classes of NOS inhibitors. This compound is a highly potent and selective tool for the specific inhibition of iNOS, making it ideal for research focused on the pathological roles of this enzyme in inflammation and pain. In contrast, aminoguanidine has a much broader pharmacological profile, with moderate iNOS selectivity and significant activity against SSAO and in the prevention of AGE formation. This lack of specificity, coupled with reported adverse effects, complicates the interpretation of in vivo studies and has limited its clinical development. For researchers aiming to specifically dissect the contributions of iNOS, this compound offers a more precise and potent tool.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. search.library.ucr.edu [search.library.ucr.edu]
- 6. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of AR-C102222: A Comparative Guide Using iNOS Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the selective inducible nitric oxide synthase (iNOS) inhibitor, AR-C102222, in wild-type versus iNOS knockout (KO) mouse models. The use of iNOS KO mice is the gold standard for validating that the pharmacological effects of this compound are directly attributable to the inhibition of iNOS. While extensive direct comparative studies of this compound in wild-type versus iNOS KO mice are not widely available in public literature, this guide outlines the established selectivity of the compound and presents a detailed, best-practice experimental protocol for its in vivo validation.[1]
This compound: Performance and Selectivity
This compound is a potent and highly selective inhibitor of the iNOS enzyme, which is implicated in a variety of inflammatory and pathological processes.[1][2][3] The overproduction of nitric oxide (NO) by iNOS is a key factor in tissue damage and the sensitization of pain pathways.[2] The therapeutic potential of this compound lies in its ability to selectively inhibit iNOS without affecting the constitutive nitric oxide synthase isoforms, namely endothelial NOS (eNOS) and neuronal NOS (nNOS).[1][3] This selectivity is crucial for avoiding undesirable side effects, such as cardiovascular issues, that can arise from the inhibition of eNOS and nNOS.[1][2]
Quantitative Data: In Vitro Inhibitory Potency and Selectivity
The efficacy and selectivity of this compound have been demonstrated in various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values.
| Parameter | iNOS | eNOS | nNOS | Reference |
| IC50 | 35 nM (human) | >100,000 nM | Not Reported | [2] |
| Selectivity Ratio (vs. eNOS) | - | >3000-fold | - | [1][4] |
| Selectivity Ratio (vs. nNOS) | - | - | Significant | [1] |
Note: Specific IC50 values can vary between studies and assay conditions. The high selectivity ratio is a key performance indicator.[1]
The Role of iNOS Knockout Models in Specificity Validation
The most definitive method for confirming the on-target effect of a selective inhibitor in vivo is to compare its activity in wild-type animals with animals in which the target enzyme has been genetically removed (knockout models).[1] If this compound is truly specific for iNOS, it is expected to produce a biological response in wild-type animals where iNOS is present and active during an inflammatory challenge. Conversely, in iNOS KO mice, the effects of this compound should be significantly diminished or absent under the same conditions.[1]
Experimental Protocol: Validation of this compound using iNOS Knockout Mice
This section details a best-practice protocol for validating the in vivo specificity of this compound.
Objective: To determine if the anti-inflammatory effects of this compound are mediated specifically through the inhibition of iNOS.
Animal Models:
-
Wild-type (WT) mice (e.g., C57BL/6J)
-
iNOS knockout (iNOS-/-) mice on the same genetic background
Experimental Groups:
-
WT + Vehicle + Saline
-
WT + Vehicle + Lipopolysaccharide (LPS)
-
WT + this compound + LPS
-
iNOS-/- + Vehicle + Saline
-
iNOS-/- + Vehicle + LPS
-
iNOS-/- + this compound + LPS
Methodology:
-
Acclimatization: House all mice under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline, DMSO solution) via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose. The timing of administration should be based on the pharmacokinetic profile of this compound to ensure peak plasma concentrations coincide with the inflammatory challenge.
-
Induction of Inflammation: After the appropriate pre-treatment time, induce systemic inflammation by administering a bolus of lipopolysaccharide (LPS) via intraperitoneal injection. A saline injection will be used for the control groups.
-
Sample Collection: At a specified time point post-LPS administration (e.g., 6 hours), collect blood and tissue samples (e.g., liver, lung, spleen) for analysis.
-
Biochemical Analysis:
-
Nitric Oxide Production: Measure serum levels of nitrite (B80452) and nitrate, stable metabolites of NO, using the Griess assay.
-
Inflammatory Cytokines: Quantify serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or a multiplex bead array.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, to compare the effects of genotype and treatment.
Expected Outcomes:
| Group | Genotype | Treatment | Expected NO Levels | Expected Cytokine Levels | Interpretation |
| 1 | WT | Vehicle + Saline | Low | Low | Baseline |
| 2 | WT | Vehicle + LPS | High | High | LPS-induced inflammation |
| 3 | WT | This compound + LPS | Low | Low | This compound inhibits iNOS |
| 4 | iNOS-/- | Vehicle + Saline | Low | Low | Baseline in KO |
| 5 | iNOS-/- | Vehicle + LPS | Low | Moderately High | Inflammation independent of iNOS-derived NO |
| 6 | iNOS-/- | This compound + LPS | Low | Moderately High | This compound has no target, thus no effect |
A significant reduction in inflammatory markers in the "WT + this compound + LPS" group compared to the "WT + Vehicle + LPS" group, and the lack of a similar effect in the "iNOS-/- + this compound + LPS" group compared to the "iNOS-/- + Vehicle + LPS" group, would provide strong evidence for the in vivo specificity of this compound for iNOS.[1]
Visualizing Key Pathways and Workflows
iNOS Signaling Pathway
The induction of iNOS is a downstream event in inflammatory signaling cascades. Pro-inflammatory stimuli, such as LPS and cytokines like TNF-α and IL-1β, activate transcription factors like NF-κB, leading to the transcription of the iNOS gene.[3][5] The iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline, producing large amounts of nitric oxide.[3][6]
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validation
The following diagram illustrates the workflow for validating the effects of this compound using iNOS knockout mice.
Caption: Workflow for validating this compound effects in iNOS KO mice.
References
A Comparative Analysis of AR-C102222 with Other Selective iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, and its selective inhibition is a promising therapeutic strategy for a range of inflammatory diseases and pain states.[1] This guide provides a detailed comparative analysis of AR-C102222, a potent and selective iNOS inhibitor, with other well-characterized iNOS inhibitors, including 1400W, L-NIL, and GW274150. The comparison focuses on inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.
Comparative Inhibitory Activity
The inhibitory potency and selectivity of this compound and other compounds against the three main nitric oxide synthase isoforms—inducible (iNOS), neuronal (nNOS), and endothelial (eNOS)—are summarized below. Lower IC50/Ki values indicate higher potency.
| Inhibitor | Target Isoform | IC50 / Ki (nM) | Selectivity vs. nNOS | Selectivity vs. eNOS |
| This compound | iNOS | 170 (IC50, human)[2] | 4.9-fold (IC50)[2] | >3000-fold (IC50)[2][3] |
| nNOS | 840 (IC50, human)[2] | - | - | |
| eNOS | >510,000 (IC50, human)[2] | - | - | |
| 1400W | iNOS | ≤ 7 (Kd, human)[2] | ~286-fold (Ki)[2] | ~7143-fold (Ki)[2] |
| nNOS | 2,000 (Ki, human)[2] | - | - | |
| eNOS | 50,000 (Ki, human)[2] | - | - | |
| L-NIL | iNOS | 3,300 (IC50, mouse)[2] | 28-fold (IC50)[2][4] | - |
| nNOS | 92,000 (IC50, rat)[2][4] | - | - | |
| GW274150 | iNOS | - | - | - |
| nNOS | - | - | - | |
| eNOS | - | - | - |
Note: IC50 represents the half-maximal inhibitory concentration, Ki represents the inhibition constant, and Kd represents the dissociation constant. The data is compiled from various sources and direct comparison of absolute values should be made with caution due to potential differences in experimental conditions.[2][4]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and the other compared inhibitors is the competitive inhibition at the L-arginine binding site of the iNOS enzyme.[1][4] This action blocks the synthesis of nitric oxide (NO), a key signaling molecule in inflammation. The induction of iNOS is a downstream event triggered by pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharide (LPS), which activate transcription factors like NF-κB.[1][5][6]
Caption: iNOS signaling pathway and point of inhibition.
Experimental Protocols
The evaluation of iNOS inhibitors typically involves in vitro enzyme assays and cell-based assays.
In Vitro Enzyme Activity Assay (L-Arginine to L-Citrulline Conversion)
This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified iNOS enzyme
-
[³H]-L-arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Inhibitor compounds (e.g., this compound)
-
Reaction buffer
-
Cation exchange resin
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified iNOS enzyme, cofactors (NADPH, calmodulin, BH4), and reaction buffer.
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Initiate the reaction by adding [³H]-L-arginine.
-
Incubate at 37°C for a defined period.
-
Stop the reaction.
-
Separate the unreacted [³H]-L-arginine from the produced [³H]-L-citrulline using a cation exchange resin.
-
Quantify the amount of [³H]-L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.[2]
Caption: Workflow for L-arginine to L-citrulline conversion assay.
Cell-Based Nitric Oxide Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable end-product of NO, in cell culture supernatants.
Materials:
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation[8]
-
Inhibitor compounds
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the inhibitor.
-
Stimulate the cells with LPS and/or IFN-γ to induce iNOS expression and NO production.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant, which reacts with nitrite to form a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production to determine the IC50 value.[7] A cell viability assay (e.g., MTT assay) should be performed in parallel to rule out cytotoxicity of the test compounds.[7]
Conclusion
This compound is a potent and highly selective inhibitor of iNOS, demonstrating a particularly favorable selectivity profile against eNOS, which suggests a lower potential for cardiovascular side effects.[2][9] Its potency is comparable to other well-established selective iNOS inhibitors.[2] The choice of a specific iNOS inhibitor for research or therapeutic development will depend on the required balance of potency, selectivity, and pharmacokinetic properties for the intended application. The experimental protocols described provide a robust framework for the comparative evaluation of these important pharmacological tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cross-Validation of AR-C102222's Anti-Inflammatory and Analgesic Effects with iNOS Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor AR-C102222 with genetic models of inducible nitric oxide synthase (iNOS) deficiency. The objective is to cross-validate the on-target effects of this compound in preclinical models of inflammation and pain, offering a clear perspective on its specificity and therapeutic potential.
Introduction to this compound and iNOS in Inflammation
This compound is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the inflammatory cascade.[1] Under pathological conditions, such as inflammation and neuropathic pain, the expression of iNOS is significantly upregulated, leading to the overproduction of nitric oxide (NO). This excess NO contributes to tissue damage and the sensitization of pain pathways.[1] this compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme, effectively blocking NO synthesis. Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) suggests a favorable therapeutic window, minimizing the disruption of physiological NO signaling.[2]
Genetic knockout (KO) models, specifically iNOS-deficient mice (iNOS-/-), serve as the gold standard for validating the specificity of pharmacological inhibitors. By comparing the phenotype of iNOS KO mice with wild-type (WT) animals treated with an iNOS inhibitor in response to an inflammatory stimulus, researchers can confirm that the observed effects of the compound are indeed mediated through the inhibition of iNOS.
Quantitative Comparison of this compound and iNOS Knockout Models
This section presents a comparative summary of the effects of this compound and iNOS gene deletion in a preclinical model of inflammatory pain. The data is compiled from studies utilizing Freund's Complete Adjuvant (FCA)-induced hyperalgesia in rodents, a well-established model for chronic inflammation and pain.
Table 1: Comparison of Anti-Hyperalgesic Effects in FCA-Induced Inflammation
| Model | Treatment/Genetic Modification | Key Findings in FCA-Induced Hyperalgesia | Reference |
| Pharmacological | This compound (100 mg/kg, p.o.) in rats | Significantly attenuated mechanical hyperalgesia. | [1] |
| Genetic | iNOS Knockout (iNOS-/-) mice | Reduced thermal hyperalgesia, particularly in the recovery phase. Paw swelling was also significantly reduced at several time points. | [3] |
Note: Direct head-to-head quantitative comparisons in the same study are limited. The data presented is a synthesis from studies using the same inflammatory model.
Signaling Pathways and Experimental Workflow
iNOS Signaling Pathway in Inflammation
The diagram below illustrates the signaling cascade leading to iNOS expression and the subsequent inflammatory response. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β, activate the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of the NOS2 gene, leading to the production of iNOS. The resulting high levels of NO contribute to inflammation and pain. This compound specifically inhibits the enzymatic activity of iNOS.
Caption: The iNOS signaling pathway in inflammation and points of intervention.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical experimental workflow for comparing the effects of a pharmacological inhibitor like this compound with a genetic knockout model.
Caption: A generalized experimental workflow for cross-validation studies.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting.[4][5]
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.[4]
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.[4]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + this compound (dose-ranging)
-
Group 4 (for cross-validation): iNOS KO mice + Carrageenan + Vehicle
-
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the carrageenan challenge.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[4]
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[4]
-
-
Outcome Measures:
-
Paw Edema: Calculate the percentage increase in paw volume or thickness compared to baseline.
-
Biochemical Markers: At the end of the experiment, paw tissue can be collected for the measurement of pro-inflammatory mediators such as TNF-α, IL-1β, and NO metabolites (nitrite/nitrate) using ELISA or other immunoassays.[4]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response and to evaluate the efficacy of compounds in modulating cytokine production.[6][7]
-
Animals: C57BL/6 mice are frequently used.[6]
-
Treatment Groups:
-
Group 1: Saline control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (dose-ranging)
-
Group 4 (for cross-validation): iNOS KO mice + LPS + Vehicle
-
-
Procedure:
-
Administer this compound or vehicle at a specified time before the LPS challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 0.5-2 mg/kg).[8][9]
-
Collect blood samples at various time points post-LPS injection (e.g., 1.5, 3, 6, and 24 hours) via cardiac puncture or tail vein sampling.[9]
-
-
Outcome Measures:
-
Serum Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the serum using ELISA or multiplex assays.[6][7]
-
Nitric Oxide Production: Measure the levels of nitrite (B80452) and nitrate (B79036) in the serum as an indicator of NO production.
-
Conclusion
The cross-validation of this compound's effects with iNOS genetic knockout models provides strong evidence for its specific mechanism of action. Data from preclinical studies consistently demonstrate that both pharmacological inhibition of iNOS with this compound and genetic deletion of iNOS lead to a reduction in inflammatory responses and pain-like behaviors. This convergence of evidence underscores the critical role of iNOS in the pathophysiology of inflammatory conditions and validates iNOS as a therapeutic target. The detailed protocols and experimental frameworks provided in this guide offer a robust foundation for researchers to further investigate the therapeutic potential of selective iNOS inhibitors like this compound.
References
- 1. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. benchchem.com [benchchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. inotiv.com [inotiv.com]
Justifying the Choice of AR-C102222 Over Other iNOS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inducible nitric oxide synthase (iNOS) enzyme is a critical mediator of inflammatory processes and has emerged as a key therapeutic target for a range of pathological conditions. The overproduction of nitric oxide (NO) by iNOS is implicated in inflammatory disorders, neuropathic pain, and certain cancers. Consequently, the development of potent and selective iNOS inhibitors is a major focus of research. This guide provides a comprehensive comparison of AR-C102222 with other widely used selective iNOS inhibitors, namely 1400W, L-NIL, and GW274150, to justify the selection of this compound for specific research applications.
Executive Summary
This compound stands out as a superior choice for researchers targeting iNOS due to its exceptional selectivity, particularly against the endothelial isoform (eNOS), and its demonstrated in vivo efficacy across various models of pain and inflammation. While other inhibitors like 1400W and GW274150 exhibit high potency, this compound's well-balanced profile of potency, unparalleled selectivity against eNOS, and proven effectiveness in preclinical settings makes it a compelling candidate for studies where minimizing off-target cardiovascular effects is paramount.
Comparative Analysis of iNOS Inhibitors
The selection of an appropriate iNOS inhibitor is contingent on a thorough evaluation of its potency, selectivity, and performance in relevant biological systems. The following tables provide a quantitative comparison of this compound with 1400W, L-NIL, and GW274150.
Table 1: In Vitro Potency and Selectivity of iNOS Inhibitors
| Inhibitor | Target Isoform | IC50 / Kᵢ (nM) | Selectivity vs. nNOS | Selectivity vs. eNOS |
| This compound | iNOS | 170 (IC50, human) [1] | 4.9-fold (IC50) [1] | >3000-fold [1] |
| nNOS | 840 (IC50, human)[1] | - | - | |
| eNOS | >510,000 (IC50, human)[1] | - | - | |
| 1400W | iNOS | ≤ 7 (Kᵢ, human) | ~286-fold (Kᵢ) | ~7143-fold (Kᵢ) |
| nNOS | 2,000 (Kᵢ, human) | - | - | |
| eNOS | 50,000 (Kᵢ, human) | - | - | |
| L-NIL | iNOS | 3,300 (IC50, mouse)[1] | 28-fold (IC50)[1] | - |
| nNOS | 92,000 (IC50, rat)[1] | - | - | |
| eNOS | - | - | - | |
| GW274150 | iNOS | <40 (Kᵈ, human) | >80-fold | >100-fold |
| nNOS | - | - | - | |
| eNOS | - | - | - |
Note: IC50, Kᵢ, and Kᵈ values represent measures of inhibitory potency, with lower values indicating higher potency. Selectivity is calculated as a ratio of these values.
Table 2: In Vivo Efficacy of iNOS Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Route of Administration | Effective Dose | Observed Effect |
| This compound | Arachidonic acid-induced ear inflammation (mouse) | p.o. | 100 mg/kg | Significantly reduced inflammation[2][3] |
| Acetic acid-induced writhing (mouse) | p.o. | 100 mg/kg | Attenuated writhing response[2][3] | |
| Freund's complete adjuvant-induced hyperalgesia (rat) | p.o. | 100 mg/kg | Attenuated mechanical hyperalgesia[2][3] | |
| L5 spinal nerve ligation (rat) | i.p. | 30 mg/kg | Significantly reduced tactile allodynia[2][3] | |
| 1400W | Carrageenan-induced thermal hyperalgesia (rat) | i.t. | Dose-dependent | Attenuated hyperalgesia |
| Formalin-induced phase II flinches (rat) | i.t. | Dose-dependent | Inhibition of flinching behavior | |
| L-NIL | Carrageenan-induced hyperalgesia (rat) | Intraplantar or i.t. | 0.1 µMole | Markedly enhanced hyperalgesia[4] |
| GW274150 | Freund's Complete Adjuvant-induced hyperalgesia (rat) | p.o. | 1-30 mg/kg | Partially reversed hyperalgesia and edema[5] |
| Chronic Constriction Injury (rat) | p.o. | 3-30 mg/kg | Significantly reversed hypersensitivity to pain[5] |
Table 3: Pharmacokinetic Properties of iNOS Inhibitors
| Inhibitor | Oral Bioavailability | Half-life | Species |
| This compound | Data not readily available | Data not readily available | - |
| 1400W | Data not readily available | Data not readily available | - |
| L-NIL | Data not readily available | Data not readily available | - |
| GW274150 | >90%[2][5] | ~6 hours[2][5] | Rat, Mouse |
Justification for Selecting this compound
The data presented above provides a strong rationale for selecting this compound for specific research applications.
-
Unparalleled Selectivity Against eNOS: The most compelling advantage of this compound is its exceptional selectivity for iNOS over eNOS (>3000-fold).[1] Inhibition of eNOS can lead to undesirable cardiovascular side effects, such as hypertension. The high selectivity of this compound minimizes this risk, making it a safer and more specific tool for investigating the role of iNOS in various pathologies without the confounding effects of eNOS inhibition.
-
Proven In Vivo Efficacy: this compound has demonstrated significant efficacy in a variety of rodent models of inflammatory and neuropathic pain.[2][3] It has been shown to reduce inflammation, attenuate hyperalgesia, and alleviate allodynia at behaviorally relevant doses.[2][3] This broad spectrum of in vivo activity validates its potential as a therapeutic agent and a reliable research tool.
-
Favorable Balance of Potency and Selectivity: While inhibitors like 1400W and GW274150 exhibit higher in vitro potency, this compound's potency is still in the nanomolar range and is coupled with its superior selectivity profile. This balance is crucial for in vivo studies where achieving therapeutic concentrations at the target site without causing off-target effects is critical.
-
Contrasting Profile to L-NIL: The finding that L-NIL enhanced hyperalgesia in the carrageenan model suggests a complex role for iNOS in pain processing and highlights the importance of selecting an inhibitor with a well-characterized in vivo profile like this compound.[4]
Signaling Pathways and Experimental Workflows
To further aid in experimental design and data interpretation, the following diagrams illustrate the iNOS signaling pathway, a general workflow for comparing iNOS inhibitors, and a logical diagram justifying the selection of this compound.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the comparative evaluation of iNOS inhibitors.
Caption: Logical flow for the justification of this compound selection.
Detailed Experimental Protocols
In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol describes a cell-based assay to determine the inhibitory effect of compounds on nitric oxide production in LPS-stimulated macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
2. Compound Treatment and Stimulation:
- Prepare serial dilutions of this compound and other test inhibitors in culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors.
- Incubate for 1 hour.
- Add 10 µL of LPS (1 µg/mL final concentration) to each well to induce iNOS expression. Include a vehicle control (no inhibitor) and a blank (no cells).
- Incubate for an additional 24 hours.
3. Nitrite (B80452) Measurement (Griess Reaction):
- Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
- Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in each sample from the standard curve.
- Determine the percentage of inhibition for each inhibitor concentration compared to the LPS-stimulated vehicle control.
- Calculate the IC50 value for each inhibitor.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol outlines a standard method for evaluating the anti-inflammatory activity of iNOS inhibitors in vivo.
1. Animals:
- Use male Wistar rats or Swiss albino mice (180-220 g).
- Acclimatize the animals for at least one week before the experiment.
2. Grouping and Dosing:
- Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin), and different dose groups of this compound and other inhibitors.
- Administer the compounds (e.g., orally or intraperitoneally) 1 hour before the carrageenan injection.
3. Induction of Edema:
- Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
4. Measurement of Paw Edema:
- Measure the paw volume using a plethysmometer or paw thickness with a digital caliper immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
5. Data Analysis:
- Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.
- Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
In Vivo Acetic Acid-Induced Writhing Test
This model is used to assess the peripheral analgesic activity of the inhibitors.
1. Animals:
- Use male Swiss albino mice (20-25 g).
- Acclimatize the animals for at least one week.
2. Grouping and Dosing:
- Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., aspirin), and different dose groups of this compound and other inhibitors.
- Administer the compounds (e.g., orally or intraperitoneally) 30-60 minutes before the acetic acid injection.
3. Induction of Writhing:
- Inject 0.6% (v/v) acetic acid solution in saline intraperitoneally (10 mL/kg).
4. Observation:
- Immediately after the injection, place each mouse in an individual observation chamber.
- Five minutes after the injection, count the number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) for a period of 10-15 minutes.
5. Data Analysis:
- Calculate the mean number of writhes for each group.
- Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.
- Analyze the data using appropriate statistical methods.
References
- 1. Absolute oral bioavailability of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of zanamivir after intravenous, oral, inhaled or intranasal administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AR-C102222: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of AR-C102222
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, a spirocyclic fluoropiperidine quinazoline (B50416) selective iNOS inhibitor used in neuropathic pain research.[1] Adherence to these protocols is crucial for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. As a novel research chemical, this compound should be handled as potentially hazardous, and all disposal procedures must be conducted in accordance with institutional and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Given that the specific hazards of this compound are not fully characterized, a cautious approach based on the known risks of its structural components—quinazoline and fluorinated piperidine (B6355638) derivatives—is warranted.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: When handling the compound as a powder outside of a contained system or if aerosolization is possible, a certified respirator should be used.
All handling of this compound, especially during waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Assessment of Related Compounds
| Hazard Statement | Quinazoline Derivatives | Fluorinated Piperidine Derivatives |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Can be toxic in contact with skin or if inhaled.[2] |
| Skin Corrosion/Irritation | Can cause skin irritation. | May cause severe skin burns and eye damage.[2] |
| Flammability | Generally not considered flammable. | Piperidine itself is a flammable liquid and vapor.[2] |
| Environmental Hazard | Data not widely available, but release to the environment should be avoided. | The strong carbon-fluorine bond can lead to the formation of hazardous byproducts like hydrogen fluoride (B91410) during improper incineration.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2][3]
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as hazardous waste.
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. It is best practice to keep halogenated organic waste separate from non-halogenated waste.[2]
2. Waste Containerization:
- Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap. The original container can be used if appropriate.
- The container must be in good condition and free from external contamination.
3. Labeling of Hazardous Waste:
- As soon as the first waste is added, label the container clearly with the words "Hazardous Waste".
- The label must include:
- The full chemical name: "this compound"
- The approximate concentration and quantity of the waste.
- The date when waste was first added (accumulation start date).
- The name of the Principal Investigator and the laboratory location.
- A clear indication of the potential hazards (e.g., "Toxic," "Irritant"). If the hazards are not fully known, this should be stated.
4. Storage of Waste:
- Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
- The storage area should be well-ventilated and away from sources of ignition and incompatible materials.
- Utilize secondary containment, such as a plastic tub, to mitigate any potential leaks or spills.
5. Final Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
- The preferred method for the disposal of this type of organic compound is high-temperature incineration in a licensed hazardous waste facility.[2][3]
- Provide the disposal company with all available information regarding the compound.
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate the immediate area and inform your colleagues and laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials, including the absorbent and any contaminated PPE, into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and compliance.
References
Personal protective equipment for handling AR-C102222
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, application, and disposal of AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide is based on general best practices for handling laboratory research chemicals. It is imperative to obtain the official SDS from the supplier before commencing any work with this compound.
Immediate Safety and Handling Precautions
Safe handling of this compound requires adherence to standard laboratory safety protocols to minimize exposure and risk. The following recommendations for personal protective equipment (PPE) are based on general guidelines for handling potent research compounds.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A lab coat that covers the arms and fastens in the front. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. | Minimizes respiratory exposure to the chemical. |
General Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid direct contact with the skin, eyes, and clothing.[1][3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
Operational and Disposal Plans
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and dark place, away from incompatible materials.[4][5]
-
Follow the manufacturer's specific storage temperature recommendations.
Disposal:
Chemical waste must be disposed of in accordance with local, state, and federal regulations.[6]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a labeled hazardous waste container for chemical waste. |
| Solutions containing this compound | Collect in a labeled hazardous waste container for liquid chemical waste. Do not dispose of down the drain.[6][7] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container.[8] |
| Empty Containers | Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to laboratory procedures, which may include defacing the label before discarding.[7][9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and its application in research, the following diagrams illustrate the iNOS signaling pathway it inhibits and a general workflow for an in vitro inhibition assay.
Caption: iNOS signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cell-based iNOS inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro iNOS Inhibition Assay using Griess Reagent
This assay is commonly used to determine the potency of iNOS inhibitors by measuring the accumulation of nitrite, a stable product of nitric oxide, in cell culture supernatants.[10][11]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
This compound stock solution (dissolved in DMSO)
-
Griess Reagent Kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
iNOS Induction: Stimulate the cells with LPS and IFN-γ to induce the expression of iNOS.
-
Inhibitor Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the components of the Griess Reagent to each well according to the manufacturer's instructions.
-
Allow the color to develop.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[11]
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This protocol outlines a common in vivo model to assess the anti-inflammatory effects of this compound.
Materials:
-
Sprague-Dawley rats or BALB/c mice
-
Carrageenan solution (1% in sterile saline)
-
This compound suspension for oral (p.o.) or intraperitoneal (i.p.) administration
-
Vehicle control
-
Pletysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimation: Acclimate the animals to the experimental conditions.
-
Baseline Measurement: Measure the initial paw volume or thickness of the right hind paw of each animal.
-
Drug Administration: Administer this compound or the vehicle control to the animals at a predetermined time before the carrageenan injection (e.g., 1 hour).[11]
-
Induction of Inflammation: Inject a small volume of the carrageenan solution into the sub-plantar region of the right hind paw.[11]
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the vehicle-treated group at each time point.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. ehs.okstate.edu [ehs.okstate.edu]
- 4. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 5. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
